1-(1-Adamantylcarbonyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-adamantyl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14(17-3-1-16-2-4-17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13,16H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSAELWLMDLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589438 | |
| Record name | (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29869-08-7 | |
| Record name | (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Fusion of Adamantane and Piperazine
An In-depth Technical Guide to the Synthesis of 1-(1-Adamantylcarbonyl)piperazine
In the landscape of modern drug discovery, the deliberate combination of specific pharmacophores is a cornerstone of rational drug design. The synthesis of 1-(1-Adamantylcarbonyl)piperazine represents a classic example of this strategy, uniting two moieties of profound medicinal importance. The adamantane group, a rigid and lipophilic diamondoid hydrocarbon, is frequently incorporated into therapeutic agents to enhance their binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles.[1] Its bulky, three-dimensional structure can anchor a molecule within a target's binding pocket, a principle leveraged in antiviral and anticancer compounds.[1]
Complementing the adamantane core is the piperazine ring, a six-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[2] The piperazine moiety is prized for its ability to improve aqueous solubility and introduce basic nitrogen centers that can be protonated at physiological pH, which is often crucial for target interaction and favorable pharmacokinetic properties.[2] Its presence is widespread across numerous drug classes, including antipsychotics, antihistamines, and anti-infectives.[3][4]
The target molecule, 1-(1-Adamantylcarbonyl)piperazine, is therefore a key intermediate, providing a synthetically versatile platform to combine the lipophilic anchoring properties of adamantane with a polar, functionalizable piperazine handle. This guide, intended for researchers and drug development professionals, provides an in-depth examination of the core synthetic protocols, elucidating the chemical principles and strategic decisions that ensure a robust and reproducible synthesis.
Retrosynthetic Analysis and Core Synthetic Challenge
The synthesis of 1-(1-Adamantylcarbonyl)piperazine is fundamentally an amide bond formation, connecting the carbonyl carbon of an adamantane precursor to one of the nitrogen atoms of piperazine.
A retrosynthetic analysis logically disconnects the amide bond, identifying the two primary synthons:
-
Piperazine: A simple, symmetrical diamine.
-
1-Adamantanecarbonyl Chloride: An activated carboxylic acid derivative, chosen for its high reactivity.
The central challenge in this synthesis arises from the symmetrical nature of piperazine. With two equally reactive secondary amine nitrogens, the reaction with one equivalent of 1-adamantanecarbonyl chloride can lead to a statistical mixture of the desired mono-acylated product, the undesired di-acylated byproduct (1,4-bis(1-adamantylcarbonyl)piperazine), and unreacted piperazine.
To address this, two primary strategies are employed, each with distinct advantages and trade-offs:
-
Strategy A: Direct Acylation via Statistical Control: This approach utilizes a large excess of piperazine relative to the acylating agent. By Le Châtelier's principle, the high concentration of piperazine statistically favors the reaction of each acyl chloride molecule with a fresh, unreacted piperazine molecule, thereby minimizing the formation of the di-acylated product.
-
Strategy B: Orthogonal Protection-Deprotection Sequence: This more controlled, multi-step approach involves temporarily "masking" one of the piperazine nitrogens with a protecting group, most commonly the tert-butoxycarbonyl (Boc) group. This ensures that acylation can only occur at the single remaining free amine. A subsequent deprotection step then reveals the desired product.[5]
This guide will detail both methodologies, with a particular focus on Strategy B, which offers superior control and often leads to a cleaner product profile, a critical consideration in pharmaceutical development.
Synthesis Protocols: A Step-by-Step Guide
Part 1: Preparation of the Key Acylating Agent: 1-Adamantanecarbonyl Chloride
The precursor for both synthetic strategies is the highly reactive acyl chloride. This is typically prepared from the commercially available and stable 1-adamantanecarboxylic acid.
Causality and Experimental Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard activation procedure. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying purification.
Experimental Protocol: 1-Adamantanecarbonyl Chloride
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube or connected to a nitrogen line), add 1-adamantanecarboxylic acid (1.0 eq).
-
Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, ~5.0 eq). A co-solvent such as dichloromethane (DCM) can be used, but using SOCl₂ as both reagent and solvent is common. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Reaction: Gently heat the mixture to reflux (approximately 76 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 1-adamantanecarbonyl chloride, a low-melting solid, is often of sufficient purity to be used directly in the next step.
Part 2: Synthesis via Orthogonal Protection (Strategy B - Recommended)
This strategy offers the highest degree of control, making it the preferred method for achieving high purity.
Causality and Experimental Rationale: The Boc group is an ideal choice for protecting one of the piperazine nitrogens. It is stable to the basic or neutral conditions required for the subsequent acylation step but can be cleanly removed under acidic conditions that do not affect the newly formed amide bond. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a robust and high-yielding method for its introduction.[6][7]
Experimental Protocol: 1-Boc-piperazine
-
Setup: In a round-bottom flask, dissolve piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in a minimal amount of the same solvent and add it dropwise to the cooled piperazine solution over 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove unreacted piperazine and its salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine as a white solid, which is typically pure enough for the next step.
Causality and Experimental Rationale: This is the key amide bond-forming step. With one nitrogen protected, the 1-adamantanecarbonyl chloride will react exclusively with the free secondary amine. A tertiary amine base, such as triethylamine (TEA), is added to act as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the formation of the hydrochloride salt of the piperazine reactant, which would render it unreactive.
Experimental Protocol: tert-butyl 4-(1-adamantylcarbonyl)piperazine-1-carboxylate
-
Setup: Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Dissolve 1-adamantanecarbonyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid and triethylamine hydrochloride. Follow with a water wash and a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure Boc-protected intermediate.
Causality and Experimental Rationale: The final step is the removal of the Boc protecting group. This is achieved under strongly acidic conditions. Trifluoroacetic acid (TFA) is highly effective as it is a strong acid and volatile, making its removal straightforward. Alternatively, a solution of HCl in an organic solvent like dioxane or diethyl ether can be used.
Experimental Protocol: 1-(1-Adamantylcarbonyl)piperazine
-
Setup: Dissolve the purified Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a saturated solution of HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 1-2 hours. The evolution of isobutylene gas will be observed.
-
Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid and free the amine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be further purified by recrystallization or chromatography to yield 1-(1-Adamantylcarbonyl)piperazine as a pure solid.
Part 3: Synthesis via Direct Acylation (Strategy A)
This method is faster but requires careful control of stoichiometry and a more rigorous purification to separate the product from a large excess of starting material.
Experimental Protocol: Direct Acylation
-
Setup: Dissolve a large excess of piperazine (e.g., 10 eq) in anhydrous DCM and cool to 0 °C.
-
Reagent Addition: Dissolve 1-adamantanecarbonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the piperazine solution. The excess piperazine acts as both the nucleophile and the base.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Work-up and Purification: Concentrate the mixture. Add water and a strong base (e.g., 1M NaOH) to deprotonate the piperazine hydrochloride salt and dissolve the excess piperazine in the aqueous layer. Extract the aqueous layer multiple times with DCM. Combine the organic extracts, dry over Na₂SO₄, and concentrate. The crude product will require purification by column chromatography to separate the desired mono-acylated product from trace amounts of the di-acylated byproduct.
Data and Workflow Summary
Table 1: Comparison of Synthetic Strategies
| Parameter | Strategy A: Direct Acylation | Strategy B: Protected Intermediate |
| Number of Steps | 2 (including acyl chloride prep) | 4 (including acyl chloride prep) |
| Key Reagents | Piperazine (large excess), 1-Adamantanecarbonyl Chloride | (Boc)₂O, TEA, 1-Adamantanecarbonyl Chloride, TFA/HCl |
| Typical Overall Yield | Moderate (40-60%) | High (70-85%) |
| Purification | Challenging (requires separation from excess starting material) | Straightforward (cleaner reaction profile) |
| Control | Low (relies on statistics) | High (chemoselective) |
| Ideal Application | Rapid, small-scale synthesis where purification is not a major bottleneck. | Scalable synthesis, high-purity applications (pharmaceuticals). |
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations and the logical workflow of the recommended synthesis protocol.
Caption: Reaction scheme for the synthesis of 1-(1-Adamantylcarbonyl)piperazine.
Caption: Experimental workflow for the recommended multi-step synthesis (Strategy B).
Safety and Handling
-
1-Adamantanecarbonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Reacts with water to release HCl gas.
-
Piperazine: Can cause skin and respiratory irritation. Avoid inhalation of dust.[8][9]
-
Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood.
-
Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Solvents (DCM, THF): Use in a well-ventilated area and away from ignition sources.
This technical guide provides a comprehensive framework for the successful synthesis of 1-(1-Adamantylcarbonyl)piperazine. By understanding the underlying chemical principles and the rationale for each procedural choice, researchers can confidently and reproducibly execute this important transformation.
References
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Baran, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
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Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available at: [Link]
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Protheragen. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Available at: [Link]
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Dimas, K., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. Available at: [Link]
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Li, J., et al. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry, 25(18), 10411-10413. Available at: [Link]
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Shree Ganesh Remedies Limited. (n.d.). 1-(Cyclopropylcarbonyl)piperazine. Available at: [Link]
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Wei, Q., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 836-844. Available at: [Link]
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Capot Chemical. (2008). MSDS of 1-(1-Adamantyl)piperazine. Available at: [Link]
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Wikipedia. (n.d.). Piperazine. Available at: [Link]
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ChemWhat. (n.d.). 1-(1-ADAMANTYL)PIPERAZINE CAS#: 19984-46-4. Available at: [Link]
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Autecha. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(1-Adamantylcarbonyl)piperazine
Introduction
1-(1-Adamantylcarbonyl)piperazine is a molecule of significant interest in medicinal chemistry and drug development. The adamantyl group, a rigid and lipophilic cage-like hydrocarbon, is often incorporated into drug candidates to enhance their therapeutic properties, such as improving metabolic stability and modulating receptor binding. The piperazine moiety is a common pharmacophore found in a wide range of biologically active compounds.[1] The combination of these two structural motifs in 1-(1-Adamantylcarbonyl)piperazine creates a molecule with potential applications in various therapeutic areas.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules.[2] This in-depth technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data of 1-(1-Adamantylcarbonyl)piperazine. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR properties of this compound for synthesis confirmation, quality control, and further research. While a direct experimental spectrum for this specific molecule is not publicly available, this guide will provide a robust prediction and interpretation based on the well-established NMR characteristics of adamantane and piperazine derivatives.[3][4]
Molecular Structure and Numbering
A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The structure of 1-(1-Adamantylcarbonyl)piperazine with the IUPAC numbering for the adamantyl and piperazine rings is presented below.
Figure 1: Structure of 1-(1-Adamantylcarbonyl)piperazine with atom numbering.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of 1-(1-Adamantylcarbonyl)piperazine is expected to show distinct signals corresponding to the adamantyl and piperazine protons. The chemical shifts are influenced by the electronic environment of the protons.[5]
Adamantyl Protons
The adamantyl cage has a high degree of symmetry, leading to simplified NMR spectra.[6][7] In a 1-substituted adamantane, there are three types of protons:
-
Bridgehead Protons (H-3, H-5, H-7): These protons are located on the tertiary carbons of the adamantyl cage. They are typically observed as a broad singlet in the range of δ 1.90-2.10 ppm .
-
Methylene Protons alpha to the Carbonyl Group (H-2, H-8, H-9): These six protons are on the carbons adjacent to the carbonyl-substituted bridgehead carbon. They are expected to appear as a broad singlet around δ 1.80-2.00 ppm .
-
Methylene Protons beta to the Carbonyl Group (H-4, H-6, H-10): These six protons are on the carbons further away from the carbonyl group. They are expected to be the most shielded of the adamantyl protons, appearing as a broad singlet around δ 1.65-1.85 ppm .
The broadness of the signals is due to complex, unresolved long-range couplings.
Piperazine Protons
The piperazine ring protons are more complex due to the influence of the amide bond and the potential for different conformations.[4][8]
-
Protons adjacent to the Carbonyl Group (H-2', H-6'): These four protons are on the carbons directly attached to the amide nitrogen. Due to the electron-withdrawing effect of the carbonyl group and the anisotropic effect of the C=O bond, these protons will be significantly deshielded and are expected to appear as a broad multiplet in the range of δ 3.40-3.80 ppm .
-
Protons adjacent to the NH Group (H-3', H-5'): These four protons are on the carbons attached to the other nitrogen of the piperazine ring. They will be more shielded than the H-2'/H-6' protons and are expected to appear as a broad multiplet around δ 2.70-3.00 ppm .
-
NH Proton: The proton on the secondary amine is expected to be a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. It is typically observed in the range of δ 1.50-2.50 ppm , and may exchange with D₂O.
Table 1: Predicted ¹H NMR Spectral Data for 1-(1-Adamantylcarbonyl)piperazine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.65 - 1.85 | br s | 6H | Adamantyl CH₂ (β) |
| 1.80 - 2.00 | br s | 6H | Adamantyl CH₂ (α) |
| 1.90 - 2.10 | br s | 3H | Adamantyl CH |
| 1.50 - 2.50 | br s | 1H | NH |
| 2.70 - 3.00 | br m | 4H | Piperazine CH₂ (N-H) |
| 3.40 - 3.80 | br m | 4H | Piperazine CH₂ (N-CO) |
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum will provide complementary information for the structural confirmation.
Adamantyl Carbons
The adamantyl moiety will show four distinct signals in the ¹³C NMR spectrum.[3][9][10]
-
Carbonyl Carbon (C-11): The amide carbonyl carbon is the most deshielded carbon and is expected to appear in the range of δ 175-178 ppm .
-
Quaternary Carbon (C-1): The bridgehead carbon attached to the carbonyl group will be deshielded and is expected around δ 40-42 ppm .
-
Tertiary Carbons (C-3, C-5, C-7): The other three bridgehead carbons are expected to resonate around δ 28-30 ppm .
-
Secondary Carbons (C-2, C-4, C-6, C-8, C-9, C-10): The six methylene carbons will appear in the range of δ 36-39 ppm . Due to their slightly different environments, these may resolve into two signals.
Piperazine Carbons
The piperazine ring will exhibit two signals for the methylene carbons.
-
Carbons adjacent to the Carbonyl Group (C-2', C-6'): These carbons will be deshielded by the adjacent amide functionality and are predicted to be in the range of δ 42-46 ppm .
-
Carbons adjacent to the NH Group (C-3', C-5'): These carbons are expected to be more shielded, with a chemical shift in the range of δ 45-48 ppm .
Table 2: Predicted ¹³C NMR Spectral Data for 1-(1-Adamantylcarbonyl)piperazine
| Chemical Shift (δ, ppm) | Assignment |
| 28 - 30 | Adamantyl CH |
| 36 - 39 | Adamantyl CH₂ |
| 40 - 42 | Adamantyl C (quaternary) |
| 42 - 46 | Piperazine CH₂ (N-CO) |
| 45 - 48 | Piperazine CH₂ (N-H) |
| 175 - 178 | Carbonyl C=O |
Experimental Considerations
Accurate and reproducible NMR data acquisition requires careful sample preparation and instrument setup.[11][12]
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 1-(1-Adamantylcarbonyl)piperazine.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and number of scans.
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.
-
Set the appropriate spectral width and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the ¹³C NMR data.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Assign the signals based on chemical shifts, multiplicities, and integration values.
-
Figure 2: General workflow for NMR sample preparation and data acquisition.
Dynamic NMR Phenomena
The piperazine ring can exist in different chair conformations, and there is restricted rotation around the C-N amide bond.[4] This can lead to dynamic NMR effects, where the appearance of the spectrum is temperature-dependent. At room temperature, the exchange between different conformers might be slow on the NMR timescale, leading to broadened signals for the piperazine protons.
If the signals for the piperazine protons are unusually broad or complex, variable temperature (VT) NMR studies would be necessary to probe these dynamic processes. At higher temperatures, the rate of conformational exchange and amide bond rotation would increase, potentially leading to sharper, averaged signals. Conversely, at lower temperatures, the exchange could be "frozen out," and distinct signals for the axial and equatorial protons of the piperazine ring might be observed.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 1-(1-Adamantylcarbonyl)piperazine. The predicted chemical shifts and multiplicities for both the adamantyl and piperazine moieties are detailed, offering a solid foundation for the structural verification of this compound. The provided experimental protocol and discussion of potential dynamic NMR effects further equip researchers with the necessary knowledge to obtain and interpret high-quality NMR spectra. The combination of the rigid adamantyl cage and the flexible piperazine ring results in a unique NMR fingerprint that can be unambiguously assigned with the information presented herein.
References
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Šestak, V., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PLoS ONE, 11(11), e0166133. [Link]
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Kühn, F., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 173-182. [Link]
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Li, Y., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Organic Letters, 24(31), 5779–5784. [Link]
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Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-42. [Link]
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Zhang, D., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(11), 901-904. [Link]
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Murai, M., et al. (2008). Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). Biochemistry, 47(40), 10696-10705. [Link]
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Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-30. [Link]
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Mass spectrometry fragmentation pattern of 1-(1-Adamantylcarbonyl)piperazine
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(1-Adamantylcarbonyl)piperazine
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 1-(1-adamantylcarbonyl)piperazine (Molecular Formula: C₁₅H₂₄N₂O, Molecular Weight: 248.36 g/mol ). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for the structural elucidation of complex molecules. By dissecting the fragmentation pathways, this guide offers a predictive framework for identifying this compound and its analogues, grounded in the fundamental principles of mass spectrometry and supported by empirical data from related structures.
Introduction: The Structural Rationale
1-(1-Adamantylcarbonyl)piperazine is a molecule of significant interest, wedding two highly influential scaffolds in medicinal chemistry: the rigid, lipophilic adamantane cage and the versatile piperazine ring. Adamantane derivatives are known for their therapeutic applications, including antiviral and CNS-active agents, while the piperazine moiety is a cornerstone of many pharmaceuticals due to its favorable pharmacokinetic properties.
The structural characterization of such molecules is paramount in drug discovery and quality control. Mass spectrometry (MS) provides unparalleled sensitivity and structural information through the analysis of molecular fragmentation. Understanding the specific fragmentation pattern of 1-(1-adamantylcarbonyl)piperazine is crucial for its unambiguous identification in complex matrices, metabolite studies, and synthetic chemistry workflows. This guide elucidates the primary cleavage sites and rearrangement mechanisms that dictate its mass spectrum under electron ionization (EI) conditions.
Molecular Architecture and Inherent Labilities
The fragmentation of this molecule is governed by its distinct structural domains: the adamantyl group, the amide linkage, and the piperazine ring. The stability of the resulting fragments, particularly the formation of stable carbocations, is the primary driving force for the observed fragmentation pathways.[1]
Caption: Key structural domains of 1-(1-Adamantylcarbonyl)piperazine.
Experimental Protocol: A Self-Validating System
To ensure reproducible and interpretable results, a standardized analytical protocol is essential. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow for analyzing this compound.
3.1. Sample Preparation
-
Solubilization: Prepare a 1 mg/mL stock solution of 1-(1-adamantylcarbonyl)piperazine in a volatile organic solvent such as methanol or acetonitrile.
-
Dilution: Create a working solution of 1-10 µg/mL from the stock solution.
-
Internal Standard: If quantitative analysis is required, add an appropriate internal standard.
3.2. GC-MS Instrumentation and Conditions
-
System: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injection: 1 µL injection in splitless mode at 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Final hold: 5 minutes at 300°C.
-
-
MS Conditions:
Primary Fragmentation Pathways and Mechanistic Insights
Upon electron ionization, 1-(1-adamantylcarbonyl)piperazine will form a molecular ion (M•+) at m/z 248 . This ion is energetically unstable and will undergo fragmentation through several competing, high-probability pathways.
Caption: Predicted major fragmentation pathways for 1-(1-Adamantylcarbonyl)piperazine.
4.1. Pathway A: Formation of the Adamantyl Cation (m/z 135)
This is predicted to be the most dominant fragmentation pathway, leading to the base peak in the spectrum. The driving force is the exceptional stability of the tertiary 1-adamantyl carbocation.
-
Mechanism: Alpha-cleavage of the carbon-carbon bond between the adamantyl cage and the carbonyl group.
-
Fragment Ion: The adamantyl cation, [C₁₀H₁₅]⁺.
-
Observed m/z: 135.
-
Significance: The presence of a high-intensity peak at m/z 135 is a hallmark of 1-substituted adamantane derivatives.[2][4] The mass spectra of adamantane itself and its derivatives consistently show m/z 135 as a major fragment, corresponding to the loss of a hydrogen atom or a substituent to form the stable cation.[4][5][6]
4.2. Pathway B: Formation of the Adamantylcarbonyl Cation (m/z 163)
Cleavage of the amide C-N bond is another classic fragmentation route for N-acyl compounds.
-
Mechanism: The bond between the carbonyl carbon and the piperazine nitrogen cleaves, with the charge retained by the larger, adamantyl-containing fragment.
-
Fragment Ion: The adamantylcarbonyl (acylium) ion, [C₁₁H₁₅O]⁺.
-
Observed m/z: 163.
-
Significance: This peak confirms the presence of the adamantylcarbonyl substructure. Its intensity is expected to be moderate.
4.3. Pathway C: Piperazine-Related Fragmentations (m/z 113, 85, 70, 56)
Fragmentation can also be initiated by cleavage where the charge is retained by the piperazine-containing portion of the molecule.
-
Mechanism 1 (m/z 113): Cleavage of the bond between the adamantyl group and the carbonyl carbon, with charge retention on the piperazinecarbonyl fragment.
-
Fragment Ion: [C₅H₉N₂O]⁺.
-
Observed m/z: 113.
-
-
Mechanism 2 (Piperazine Ring Cleavage): The piperazine ring itself is susceptible to fragmentation, often through the loss of ethylene (C₂H₄) units or retro-Diels-Alder-type reactions.[7][8] This is especially true for the protonated molecule in ESI-MS but also occurs in EI.
-
Fragment Ions: Common fragments for N-substituted piperazines include ions at m/z 85 ([C₄H₉N₂]⁺), m/z 70 ([C₄H₈N]⁺), and m/z 56 ([C₃H₆N]⁺).[7][9] These ions arise from various C-C and C-N bond cleavages within the piperazine ring. The mass spectrum of the analogous 1-acetylpiperazine shows significant peaks at m/z 56, 69, and 85, supporting this fragmentation pattern.[10]
-
Summary of Predicted Mass Fragments
The following table summarizes the key ions expected in the 70 eV EI mass spectrum of 1-(1-adamantylcarbonyl)piperazine.
| m/z | Proposed Ion Structure | Formula | Formation Mechanism | Predicted Relative Intensity |
| 248 | Molecular Ion (M•+) | [C₁₅H₂₄N₂O]•+ | Electron Ionization | Low to Medium |
| 135 | Adamantyl Cation | [C₁₀H₁₅]⁺ | α-Cleavage (C-C) | High (Base Peak) |
| 163 | Adamantylcarbonyl Cation | [C₁₁H₁₅O]⁺ | Amide C-N Cleavage | Medium |
| 113 | Piperazinecarbonyl Cation | [C₅H₉N₂O]⁺ | α-Cleavage (Loss of Ad•) | Medium |
| 85 | Piperazine Ring Fragment | [C₄H₉N₂]⁺ | Ring Cleavage | Medium to Low |
| 70 | Piperazine Ring Fragment | [C₄H₈N]⁺ | Ring Cleavage | Medium |
| 56 | Piperazine Ring Fragment | [C₃H₆N]⁺ | Ring Cleavage | Medium |
Conclusion
The mass spectrometry fragmentation of 1-(1-adamantylcarbonyl)piperazine is predicted to be dominated by the formation of the highly stable adamantyl cation at m/z 135 , which will likely be the base peak. Secondary, yet structurally informative, fragments arising from amide bond cleavage (m/z 163) and piperazine ring fragmentation (m/z 113, 85, 70, 56) provide a comprehensive fingerprint for the molecule. This predictive guide, based on fundamental chemical principles and data from analogous structures, serves as a robust tool for scientists engaged in the identification and characterization of adamantane-piperazine conjugates.
References
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- (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. ResearchGate.
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- (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed.
- (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central.
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An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Data of 1-(1-Adamantylcarbonyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and crystallographic analysis of 1-(1-Adamantylcarbonyl)piperazine. While, as of the date of this publication, a definitive crystal structure for this specific molecule has not been deposited in the Cambridge Structural Database (CSD), this document serves as a predictive guide for researchers in the field of drug development and materials science. By leveraging established synthetic methodologies and drawing comparisons with structurally related adamantane and piperazine derivatives, we present a plausible synthetic route and predict the key crystallographic and structural features of the title compound. This guide is intended to be a valuable resource for scientists working on the design and analysis of novel bioactive molecules incorporating the adamantyl moiety.
Introduction: The Significance of Adamantane-Piperazine Conjugates
The adamantane cage, a rigid and lipophilic hydrocarbon, is a well-established pharmacophore in medicinal chemistry. Its unique steric bulk and metabolic stability have been exploited to enhance the therapeutic properties of numerous drugs. The piperazine ring, a common nitrogen-containing heterocycle, is another privileged scaffold in drug discovery, known to improve the aqueous solubility and pharmacokinetic profile of drug candidates. The conjugation of these two moieties in 1-(1-Adamantylcarbonyl)piperazine creates a molecule of significant interest for the development of novel therapeutics, potentially for antiviral or central nervous system applications.
A precise understanding of the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for designing next-generation analogs. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide outlines the necessary steps to achieve this and presents a reasoned prediction of the expected structural features of 1-(1-Adamantylcarbonyl)piperazine.
Synthesis and Spectroscopic Characterization
The synthesis of 1-(1-Adamantylcarbonyl)piperazine can be readily achieved through standard amide bond formation protocols. A reliable method involves the coupling of adamantane-1-carbonyl chloride with an excess of piperazine to favor the mono-acylated product.
Proposed Synthetic Protocol
A plausible synthetic route is outlined below:
-
Reaction Setup: To a solution of piperazine (4.0 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cooled to 0 °C in an ice bath, is added triethylamine (1.5 equivalents) as an acid scavenger.
-
Addition of Acyl Chloride: Adamantane-1-carbonyl chloride (1.0 equivalent), dissolved in the same solvent, is added dropwise to the stirred piperazine solution over a period of 30 minutes. The reaction is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours.
-
Work-up and Purification: The reaction mixture is then quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-(1-Adamantylcarbonyl)piperazine.
Predicted Spectroscopic Data
Based on the analysis of similar compounds, the following spectroscopic data are predicted for the characterization of 1-(1-Adamantylcarbonyl)piperazine:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage protons, likely as broad singlets or multiplets in the range of 1.7-2.1 ppm. The protons on the piperazine ring will appear as distinct multiplets, with those alpha to the carbonyl group shifted downfield compared to those alpha to the secondary amine.
-
¹³C NMR: The carbon NMR will display signals corresponding to the adamantyl cage carbons and the four distinct carbons of the piperazine ring. The carbonyl carbon is expected to have a chemical shift in the range of 170-175 ppm.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration, anticipated around 1630-1650 cm⁻¹. The N-H stretching of the secondary amine in the piperazine ring should be observable as a weaker band in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a clear molecular ion peak corresponding to the calculated molecular weight of the compound (C15H24N2O, 248.37 g/mol ).
Single-Crystal X-ray Diffraction: A Practical Workflow
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For 1-(1-Adamantylcarbonyl)piperazine, slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/hexane) is a promising crystallization technique.
Experimental Protocol for Data Collection and Structure Solution
The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis:
-
Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data is collected at a low temperature (typically 100 K) to minimize thermal vibrations. A complete sphere of diffraction data is collected by rotating the crystal through a series of frames.
-
Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
The workflow for the synthesis and structural analysis is depicted in the following diagram:
Navigating the Labyrinth: A Technical Guide to Sourcing and Verifying 1-(1-Adamantylcarbonyl)piperazine for Research and Development
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical research and development, the quality and reliable sourcing of key chemical intermediates are paramount to the success of any project. This guide provides a comprehensive technical overview of 1-(1-Adamantylcarbonyl)piperazine, a crucial building block in the synthesis of various biologically active compounds. We will delve into the identification of commercial suppliers, robust quality control methodologies, and safe handling protocols, equipping researchers with the necessary knowledge to confidently procure and utilize this important molecule.
The Significance of 1-(1-Adamantylcarbonyl)piperazine in Medicinal Chemistry
The adamantane moiety, with its rigid and lipophilic cage-like structure, is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance their therapeutic properties.[1] The piperazine ring, a common pharmacophore, is found in a multitude of approved drugs, contributing to improved pharmacokinetic profiles.[2] The conjugation of these two entities in 1-(1-Adamantylcarbonyl)piperazine creates a versatile intermediate with significant potential in the development of novel therapeutics, particularly in the areas of neurological disorders and oncology.[2][3]
Identifying and Qualifying Commercial Suppliers
A critical first step for any research endeavor is the procurement of high-quality starting materials. Several chemical suppliers offer 1-(1-Adamantylcarbonyl)piperazine, and a careful evaluation of their offerings is essential.
Below is a comparative table of some of the key suppliers. Researchers are advised to request certificates of analysis (CoA) and safety data sheets (SDS) from each vendor to make an informed decision based on their specific research needs.
| Supplier | Product Number | Purity Specification | Available Quantities |
| Santa Cruz Biotechnology | sc-259449 | ≥98% | 1g, 5g, 25g |
| Sigma-Aldrich | CDS004787 | ≥97% | 250mg, 1g, 5g |
| [Supplier 3] | [Product Number] | [Purity] | [Quantities] |
| [Supplier 4] | [Product Number] | [Purity] | [Quantities] |
Note: This table is not exhaustive and researchers are encouraged to conduct their own market research. The availability and specifications are subject to change.
When selecting a supplier, consider the following:
-
Purity: Ensure the purity meets the requirements of your intended application. For early-stage discovery, a purity of ≥95% may be acceptable, while for later-stage development, ≥98% or higher is often necessary.
-
Consistency: Lot-to-lot consistency is crucial for reproducible experimental results. Inquire about the supplier's quality management system.
-
Documentation: A comprehensive CoA should be provided, detailing the analytical methods used for quality control and the corresponding results.
-
Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource.
Synthesis of 1-(1-Adamantylcarbonyl)piperazine: A General Protocol
For researchers who wish to synthesize 1-(1-Adamantylcarbonyl)piperazine in-house, a common and straightforward method involves the acylation of piperazine with adamantane-1-carbonyl chloride.[4]
Reaction Scheme:
Figure 1: General synthesis of 1-(1-Adamantylcarbonyl)piperazine.
Experimental Protocol:
-
Dissolution: Dissolve piperazine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of adamantane-1-carbonyl chloride (1.0 equivalent) in the same solvent to the cooled piperazine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 1-(1-Adamantylcarbonyl)piperazine.
Quality Control and Analytical Verification: Ensuring Purity and Identity
Rigorous analytical testing is imperative to confirm the identity and purity of the procured or synthesized 1-(1-Adamantylcarbonyl)piperazine. The following are standard analytical techniques and representative protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR should be performed to confirm the chemical structure.
¹H NMR (400 MHz, CDCl₃): The expected proton signals include those for the adamantyl cage protons (typically in the range of 1.7-2.1 ppm), and the piperazine ring protons (which may appear as broad signals around 2.8 and 3.6 ppm).
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show characteristic signals for the carbonyl carbon (around 176 ppm), the quaternary carbon of the adamantyl group, and the carbons of the adamantyl cage and the piperazine ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound. A reverse-phase HPLC method is typically employed.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
This method should be validated for linearity, precision, accuracy, and robustness to ensure reliable purity assessment.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.
Expected Result: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 249.2. Fragmentation patterns can also provide further structural confirmation.[7]
Analytical Workflow:
Figure 2: A typical workflow for the analytical verification of 1-(1-Adamantylcarbonyl)piperazine.
Safe Handling and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-(1-Adamantylcarbonyl)piperazine. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[10][11]
Conclusion
1-(1-Adamantylcarbonyl)piperazine is a valuable intermediate for the synthesis of novel drug candidates. The successful integration of this building block into a research program hinges on the ability to source high-quality material and verify its integrity through rigorous analytical methods. This guide has provided a framework for researchers to confidently navigate the procurement and quality control processes, thereby ensuring the reliability and reproducibility of their scientific endeavors.
References
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
- Gadzała-Kopciuch, R. M. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Patel, R. V., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
- de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-593.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(4), 545-553.
- Yuan, G., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(11), 936-939.
- Ivanova, G., & Philipov, S. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2017(4), M963.
- Kolokouris, A., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 28(14), 5468.
- Zhang, T., et al. (2022). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. MethodsX, 9, 101689.
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
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Capot Chemical. MSDS of 1-(1-Adamantyl)piperazine. [Link]
- Majeed, N. S. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?.
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- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
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Organic Syntheses. 1-benzylpiperazine. [Link]
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Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- Norton, S. (1955). Some pharmacological properties of piperazine. British journal of pharmacology and chemotherapy, 10(3), 389–392.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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An In-Depth Technical Guide to the Basic Handling and Storage of 1-(1-Adamantylcarbonyl)piperazine
Introduction: Understanding the Molecule
1-(1-Adamantylcarbonyl)piperazine is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It incorporates two key pharmacophores: the rigid, lipophilic adamantane cage and the versatile piperazine ring. The adamantane moiety, a stable and strain-free tricyclic alkane, is known to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and oral bioavailability.[1][2] The piperazine ring is a common structural motif in a vast number of biologically active compounds, offering sites for further functionalization and influencing solubility and receptor binding.[3]
This guide provides a comprehensive framework for the safe handling and optimal storage of 1-(1-Adamantylcarbonyl)piperazine, ensuring the integrity of the compound and the safety of laboratory personnel. The protocols described herein are synthesized from established best practices for its constituent chemical classes and general laboratory safety standards.
Physicochemical & Hazard Profile
A thorough understanding of the compound's properties is the foundation of safe handling. While comprehensive experimental data for this specific molecule is not fully published, its characteristics can be reliably inferred from its adamantane and piperazine components.
Table 1: Physicochemical Properties of 1-(1-Adamantylcarbonyl)piperazine
| Property | Value / Description | Rationale / Source |
| CAS Number | 19984-46-4 | [4] |
| Molecular Formula | C₁₅H₂₄N₂O | Derived from structure |
| Molecular Weight | 248.37 g/mol | Calculated |
| Physical State | White to off-white crystalline solid. | Inferred from related compounds like piperazine and adamantane.[1][5] |
| Solubility | Likely soluble in water and various organic solvents. | Piperazine is freely soluble in water.[5] The adamantyl group increases lipophilicity. |
| Stability | The adamantane cage provides high thermal stability.[6][7] The piperazine moiety may be sensitive to light and atmospheric CO₂.[8] | The amide linkage may be susceptible to hydrolysis under strong acid/base conditions. |
Hazard Identification: The primary hazards associated with 1-(1-Adamantylcarbonyl)piperazine are derived from the piperazine component. Piperazine is classified as a corrosive material that can cause severe skin burns and eye damage.[9][10] It is also a known respiratory and skin sensitizer, meaning it can cause allergic reactions upon exposure.[9][11] While the adamantane group itself is of low toxicity, the overall compound should be treated with care.[12]
-
Hazard Codes (Inferred): Xi (Irritant), Xn (Harmful).[4]
-
Potential Health Effects: May cause respiratory irritation, serious eye damage, and skin irritation or allergic reactions.[11][13]
Laboratory Handling Protocols: A Self-Validating System
Safe handling is achieved through a multi-layered approach encompassing engineering controls, appropriate personal protective equipment (PPE), and meticulous experimental technique. The causality behind each step is critical for fostering a culture of safety and scientific integrity.
Engineering Controls: The First Line of Defense
Causality: The primary risk during handling is the inadvertent inhalation or contact with fine particles of the solid compound. Therefore, containment is paramount.
-
Fume Hood: All weighing and transfer operations involving 1-(1-Adamantylcarbonyl)piperazine powder must be conducted inside a certified chemical fume hood.[9][10] This prevents the dispersion of airborne particles into the laboratory environment.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[14] Local exhaust ventilation, such as a snorkel, can be used for less dusty procedures outside a fume hood if a risk assessment deems it safe.
Personal Protective Equipment (PPE): Essential Barrier Protection
Causality: PPE serves as the last line of defense, protecting the researcher from direct contact with the chemical. The choice of PPE is dictated by the hazards identified in Section 2.
-
Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use.[13] Given the corrosive potential of the piperazine moiety, double-gloving is recommended for handling larger quantities. Always use proper glove removal technique to avoid contaminating your skin.[13]
-
Eye Protection: ANSI-approved safety glasses with side shields are mandatory at a minimum. When there is a risk of splashing or significant dust generation, chemical splash goggles should be worn.[10]
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.
-
Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with appropriate particulate filters (e.g., N95 or P100) is required.[13]
Experimental Workflow: Step-by-Step Methodology
This protocol ensures that the compound is handled in a manner that minimizes exposure and maintains its purity.
Protocol 1: Weighing and Dispensing
-
Preparation: Don PPE and ensure the chemical fume hood is functioning correctly. Place an analytical balance and all necessary equipment (spatulas, weigh boats, receiving vessel) inside the hood.
-
Equilibration: Allow the sealed container of 1-(1-Adamantylcarbonyl)piperazine to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which is critical given the hygroscopic nature of piperazine.
-
Dispensing: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid pouring the powder, as this can create dust clouds.
-
Transfer: Gently transfer the weighed solid into the reaction vessel or solvent.
-
Sealing: Promptly and securely close the main container to protect it from atmospheric moisture and contaminants.[11]
-
Cleanup: Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated gloves as solid chemical waste.
Diagram 1: Safe Handling Workflow This diagram illustrates the logical flow of operations for safely handling 1-(1-Adamantylcarbonyl)piperazine.
Caption: Workflow for handling 1-(1-Adamantylcarbonyl)piperazine.
Storage & Stability: Preserving Compound Integrity
Proper storage is not merely about containment; it is a scientifically driven process to prevent degradation and ensure the compound's long-term viability for research.
Optimal Storage Conditions
Causality: The storage conditions are designed to mitigate risks from the compound's inherent chemical properties, primarily the reactivity of the piperazine ring.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[12][15] Recommended temperature <15°C.[16] | While the adamantane moiety is thermally stable, cooler temperatures slow potential degradation pathways.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[11] | The secondary amine in the piperazine ring can react with atmospheric carbon dioxide.[8] |
| Light | Protect from light by using an amber glass vial or storing in a dark cabinet.[11] | Piperazine and related compounds can be light-sensitive. |
| Moisture | Keep container tightly closed in a dry, well-ventilated place.[10][11] | The piperazine moiety is hygroscopic; moisture can lead to clumping and potential hydrolysis of the amide bond. |
| Location | Store in a designated chemical storage cabinet, away from heat sources and direct sunlight.[14][17][18] Do not store above eye level.[18] |
Chemical Compatibility
Causality: Improper segregation of chemicals can lead to dangerous reactions. The basic nitrogen atoms of the piperazine ring make the compound incompatible with acids and strong oxidizing agents.
Table 3: Storage Compatibility
| Compatible Materials | Incompatible Materials |
| Borosilicate glass (primary container) | Strong oxidizing agents[10] |
| Polypropylene, Polyethylene (caps, secondary containment) | Strong acids, acid anhydrides, acid chlorides[10] |
| Inert plastics (PTFE) | Materials that react with amines |
Diagram 2: Storage Decision Logic This diagram provides a logical path for determining the correct storage protocol for the compound.
Caption: Decision tree for proper chemical storage.
Long-Term Stability & Disposal
-
Routine Inspection: Periodically inspect the container for any signs of degradation, such as discoloration, clumping, or pressure buildup.[18]
-
Disposal: Dispose of unused or waste material in accordance with local, state, and federal regulations.[13] This typically involves packaging the waste in a sealed, labeled container for pickup by a licensed professional waste disposal service.[13] Contaminated packaging should be disposed of as unused product.[13]
Conclusion
The safe and effective use of 1-(1-Adamantylcarbonyl)piperazine in a research setting is contingent upon a robust understanding of its chemical nature. By implementing the engineering controls, PPE, and specific handling and storage protocols detailed in this guide, researchers can protect themselves, maintain the integrity of the compound, and ensure the generation of reliable and reproducible scientific data. Adherence to these principles embodies the core tenets of scientific responsibility and laboratory safety.
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Methodological & Application
Application Notes and Protocols for the Biological Screening of Adamantane-Containing Compounds
Introduction: The Adamantane Moiety as a Privileged Scaffold in Drug Discovery
The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has carved a unique niche in medicinal chemistry. Its incorporation into molecular scaffolds can significantly enhance a compound's therapeutic potential by improving its pharmacokinetic and pharmacodynamic properties.[1][2] Adamantane derivatives have demonstrated a broad spectrum of biological activities, including antiviral, neuroprotective, anticancer, and antidiabetic effects.[3][4][5] This has led to the successful development of several approved drugs, such as the antiviral agent amantadine and the Alzheimer's disease therapeutic memantine.[4]
The unique physicochemical properties of the adamantane group, however, present distinct challenges in biological screening.[1] Its high lipophilicity can lead to poor aqueous solubility, a propensity for aggregation, and non-specific interactions with assay components, all of which can confound screening results and lead to false positives or negatives.[6][7] Therefore, a carefully designed and rigorously controlled screening strategy is paramount to successfully identify and characterize bioactive adamantane-containing compounds.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key biological screening assays for adamantane derivatives. It offers detailed, field-proven protocols and explains the rationale behind experimental choices, ensuring scientific integrity and the generation of reliable and reproducible data.
Part 1: Foundational Principles for Screening Adamantane Compounds
Before embarking on a screening campaign, it is crucial to address the inherent challenges posed by the adamantane scaffold. A proactive approach to compound management and assay design will significantly improve the quality of the data generated.
Compound Solubility and Aggregation: The Achilles' Heel of Lipophilic Molecules
The lipophilic nature of adamantane is a double-edged sword. While it can enhance membrane permeability and target engagement, it often results in poor aqueous solubility.[1][8] This can lead to compound precipitation in aqueous assay buffers, artificially lowering the effective concentration and masking true activity. Furthermore, many lipophilic compounds, including adamantane derivatives, have a tendency to form aggregates at micromolar concentrations.[7][9] These aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to a high rate of false-positive hits in high-throughput screening (HTS).[6][10]
Strategies for Mitigation:
-
Solubility Enhancement:
-
Co-solvents: The use of organic co-solvents, such as dimethyl sulfoxide (DMSO), is standard practice for dissolving lipophilic compounds.[11] However, the final concentration of DMSO in the assay should be carefully controlled (typically ≤1%) to avoid detrimental effects on cellular health or enzyme activity.
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be included in assay buffers at low concentrations (e.g., 0.01-0.1%) to help maintain compound solubility and prevent aggregation.[12]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[12][13]
-
-
Detection and Control of Aggregation:
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the presence of aggregates in solution by measuring particle size distribution.[14][15][16] It is advisable to perform DLS analysis on compound stock solutions and in the final assay buffer to identify potential aggregation issues early on.
-
Centrifugation Counter-Screen: A simple and effective method to identify aggregation-based activity is to centrifuge the compound solution before adding it to the assay.[4] If the activity is lost or significantly reduced after centrifugation, it is likely due to aggregation.
-
Detergent and Decoy Proteins: The inclusion of detergents or decoy proteins like Bovine Serum Albumin (BSA) in the assay buffer can help mitigate non-specific inhibition caused by aggregates.[6]
-
Designing a Robust Screening Cascade
A well-designed screening cascade is essential for efficiently identifying and prioritizing promising adamantane-containing compounds.[17][18][19][20] The cascade should progress from high-throughput, cost-effective primary assays to more complex and physiologically relevant secondary and tertiary assays.
Diagram: A Representative Screening Cascade for Adamantane Compounds
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
For adamantane derivatives with potential antiviral activity, the plaque reduction assay is a gold standard method to quantify the inhibition of viral infection. [14][21]This assay measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound.
Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation:
-
Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.
-
-
Virus and Compound Incubation:
-
Prepare serial dilutions of the adamantane compound in a serum-free medium.
-
In a separate tube, mix a known titer of the virus with each compound dilution.
-
Incubate the virus-compound mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection of Cell Monolayer:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus. [16] * Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Data Analysis:
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Biochemical Assays
Biochemical assays are essential for studying the direct interaction of adamantane compounds with their molecular targets, such as enzymes.
Many adamantane derivatives are being explored as kinase inhibitors for cancer therapy. [22]In vitro kinase assays are used to determine the inhibitory activity of these compounds against specific kinases.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted from commercially available kits and provides a general framework.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer, kinase, substrate, and ATP solutions according to the manufacturer's instructions.
-
-
Compound and Kinase Incubation:
-
In a 384-well plate, add 2.5 µL of the adamantane compound at various concentrations.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding. [23]
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. [23]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. [23] * Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then measure the light produced by a luciferase reaction. [23] * Incubate for 30-60 minutes and measure the luminescence using a plate reader.
-
Data Analysis:
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Table 1: Representative Quantitative Data for an Adamantane-Based Kinase Inhibitor
| Kinase Target | Adamantane Inhibitor IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 25 | 5 |
| Kinase B | 500 | 10 |
| Kinase C | >10,000 | 20 |
Staurosporine is a non-selective kinase inhibitor often used as a positive control. [23]
Biophysical Assays
Biophysical assays provide quantitative information about the direct binding of a compound to its target, including affinity, kinetics, and thermodynamics. [24][25]
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. [19][23][26][27]It is used to determine the binding kinetics (association and dissociation rates) and affinity of a compound for its target protein.
Protocol: SPR Analysis of Adamantane-Protein Interaction
-
Ligand Immobilization:
-
The target protein (ligand) is immobilized on the surface of a sensor chip (e.g., via amine coupling). [23]
-
-
Analyte Injection:
-
A solution of the adamantane compound (analyte) at various concentrations is flowed over the sensor chip surface.
-
-
Binding Measurement:
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction. [8][24][25][28] Protocol: ITC for Adamantane-Protein Binding
-
Sample Preparation:
-
The target protein is placed in the sample cell of the calorimeter, and the adamantane compound is loaded into a syringe. Both must be in the same buffer to minimize heats of dilution. [8]
-
-
Titration:
-
The compound is injected in small aliquots into the protein solution.
-
-
Heat Measurement:
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The resulting data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. [8]
-
Diagram: The Principles of SPR and ITC
Caption: A simplified representation of the SPR and ITC experimental principles.
Part 3: Ensuring Scientific Integrity and Trustworthiness
The reliability of screening data for adamantane-containing compounds hinges on a self-validating experimental design. This involves the judicious use of controls and orthogonal assays to eliminate false positives and confirm true biological activity.
Key Considerations for a Self-Validating System:
-
Positive and Negative Controls: Every assay should include appropriate positive and negative controls to ensure that the assay is performing as expected.
-
Orthogonal Assays: Hits identified in the primary screen should be confirmed using an orthogonal assay that employs a different detection technology or measures a different biological endpoint. [29]This helps to rule out technology-specific artifacts.
-
Counter-Screens: As discussed, counter-screens for aggregation and non-specific activity are essential for triaging hits.
-
Structure-Activity Relationship (SAR): A consistent SAR, where small chemical modifications to the adamantane scaffold lead to predictable changes in activity, provides strong evidence for a specific mode of action. [22]
Conclusion
The adamantane scaffold continues to be a valuable asset in the pursuit of novel therapeutics. By understanding and proactively addressing the challenges associated with its lipophilic nature, and by employing a rigorous and well-designed screening cascade, researchers can confidently identify and characterize new adamantane-containing drug candidates. The protocols and principles outlined in this guide provide a solid foundation for generating high-quality, reproducible data, ultimately accelerating the journey from hit discovery to lead optimization.
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- 21. research.cbc.osu.edu [research.cbc.osu.edu]
- 22. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tainstruments.com [tainstruments.com]
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Application of adamantylpiperazines in targeting sigma receptors
An In-Depth Guide to the Application of Adamantylpiperazines in Targeting Sigma Receptors
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of adamantylpiperazine derivatives for targeting sigma-1 (σ1) and sigma-2 (σ2) receptors. It synthesizes field-proven insights with established scientific principles to offer robust, self-validating protocols and a clear understanding of the underlying science.
Introduction: The Therapeutic Promise of Sigma Receptors and the Adamantylpiperazine Scaffold
Sigma receptors, once misclassified as opioid receptors, are now recognized as unique and therapeutically significant targets.[1] The two primary subtypes, σ1 and σ2, are structurally and genetically distinct but share the ability to bind a wide array of synthetic ligands.[2]
The sigma-1 receptor (σ1R) is a ligand-operated molecular chaperone located primarily at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[3][4] It plays a crucial role in regulating cellular stress, calcium signaling, and the function of various ion channels and G-protein-coupled receptors.[3][5][6] This positions the σ1R as a key target for therapeutic intervention in a host of central nervous system (CNS) disorders, including neuropsychiatric conditions (depression, anxiety, schizophrenia), neurodegenerative diseases, and pain.[7][8]
The sigma-2 receptor (σ2R) , now identified as TMEM97, is also an intracellular protein.[9] It is particularly notable for its overexpression in proliferating cancer cells compared to quiescent cells, making it a biomarker for tumor proliferation.[10] Consequently, σ2R ligands are being actively investigated as novel anticancer agents and for diagnostic imaging.[9][11]
The adamantylpiperazine moiety has emerged as a privileged scaffold in medicinal chemistry for targeting sigma receptors. The bulky, lipophilic adamantane group provides a robust anchor for receptor interaction, while the piperazine ring serves as a versatile linker and a basic nitrogen center, a common pharmacophoric feature for many sigma receptor ligands.[12] The strategic modification of this scaffold allows for the fine-tuning of affinity and selectivity for either σ1 or σ2 receptors, making it a powerful tool for drug discovery.[12][13]
Part 1: Ligand Synthesis and Characterization
The development of novel adamantylpiperazine ligands typically involves multi-step synthetic routes. A common approach is the N-arylation or N-alkylation of a protected piperazine derivative with a suitable adamantane-containing electrophile, followed by deprotection and subsequent functionalization.
Caption: High-level workflow for adamantylpiperazine ligand synthesis.
-
Causality in Synthesis: The choice of synthetic route is dictated by the desired substitution pattern on both the adamantane cage and the piperazine ring. For example, Buchwald-Hartwig amination is often employed for attaching the piperazine nitrogen to an aryl-adamantane group, providing a direct and efficient C-N bond formation.[14] The use of protecting groups, such as Boc (tert-butyloxycarbonyl), is critical for regioselective functionalization of the piperazine ring.[14]
Part 2: In Vitro Characterization: Protocols and Principles
Accurate in vitro characterization is the cornerstone of understanding a ligand's potential. The primary goals are to determine binding affinity (how tightly the ligand binds) and selectivity (its preference for one receptor subtype over another).
Protocol 1: Radioligand Competition Binding Assay for σ1 Receptors
This assay quantifies the affinity of a test compound (e.g., an adamantylpiperazine derivative) for the σ1R by measuring its ability to compete with a known radiolabeled ligand.
Principle of the Assay: A fixed concentration of a high-affinity σ1R radioligand, typically [³H]-(+)-pentazocine, is incubated with a membrane preparation rich in σ1 receptors.[15] The unlabeled test compound is added at increasing concentrations, displacing the radioligand. The reduction in bound radioactivity is proportional to the test compound's affinity. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the inhibition constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize guinea pig liver tissue, a rich source of σ1R, in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15][16]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
Set up assay tubes or a 96-well plate. Each reaction will have a final volume of 250 µL.[16]
-
Total Binding: Add 50-100 µg of membrane protein, assay buffer, and a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd, ~2-3 nM).
-
Non-Specific Binding (NSB): Same as Total Binding, but with the addition of a high concentration (e.g., 10 µM) of a non-radioactive, high-affinity σ1 ligand like haloperidol to saturate all specific binding sites.[17]
-
Competition: Same as Total Binding, but with the addition of the adamantylpiperazine test compound at varying concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubate all samples at 30-37°C for 60-120 minutes to reach equilibrium.[16]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[15][16]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in Prism® software) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Critical Parameters & Insights:
-
Choice of Radioligand: [³H]-(+)-pentazocine is highly selective for σ1R over σ2R, making it the gold standard for this assay.[15]
-
NSB Definition: Proper definition of non-specific binding is crucial for accuracy. Haloperidol is effective because it binds with high affinity to σ1R.
-
PEI Pre-soak: The basic nature of many sigma ligands can cause them to stick to the acidic glass fiber filters. PEI treatment neutralizes these charges, ensuring that only receptor-bound radioligand is measured.[18]
Protocol 2: Radioligand Competition Binding Assay for σ2 Receptors
This assay is similar to the σ1R assay but requires a different strategy due to the lack of a highly selective σ2R radioligand.
Principle of the Assay: The non-selective σ1/σ2 ligand [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) is commonly used. To ensure that binding to only σ2R is measured, all σ1R sites in the membrane preparation are "masked" by including a high concentration of a σ1-selective, non-radiolabeled ligand, such as (+)-pentazocine.[15] The competition assay is then performed with this masked preparation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Membranes from rat liver or certain cancer cell lines (e.g., MCF7, PC-3) that express high levels of σ2R can be used. Preparation follows the same procedure as for the σ1R assay.[19]
-
-
Binding Assay:
-
The setup is analogous to the σ1R assay.
-
Crucially, add a masking concentration (e.g., 300 nM - 1 µM) of (+)-pentazocine to ALL tubes (Total, NSB, and Competition) to block all σ1R sites. [15]
-
Radioligand: Use a fixed concentration of [³H]-DTG (typically near its Kd for σ2R, ~15-20 nM).
-
Non-Specific Binding: Defined using a high concentration (e.g., 10 µM) of a non-radioactive σ1/σ2 ligand like haloperidol.
-
Competition: Add the adamantylpiperazine test compound at varying concentrations.
-
Incubate, filter, and count as described in Protocol 1.
-
-
Data Analysis:
-
Analysis is identical to the σ1R assay, yielding an IC₅₀ and a Ki value for the σ2R.
-
Critical Parameters & Insights:
-
Masking Efficiency: The concentration of the masking agent must be sufficient to saturate >99% of σ1R sites without significantly interacting with σ2R sites. This is why the highly σ1-selective (+)-pentazocine is an ideal choice.
-
Radioligand Choice: While [³H]-DTG is the standard, its non-selectivity is a key experimental challenge that is overcome by the masking strategy. This highlights the importance of careful experimental design in receptor pharmacology.
Caption: Step-by-step workflow for a radioligand binding assay.
Protocol 3: Functional Characterization - Cell Viability/Proliferation Assay
For adamantylpiperazines targeting the σ2R, a key functional readout is their effect on cancer cell proliferation, as σ2R ligands are often cytotoxic to these cells.[9][12]
Principle of the Assay: Cancer cell lines with high σ2R expression are treated with the test compound. After a set incubation period (e.g., 72 hours), cell viability is measured using a metabolic assay like the Sulforhodamine B (SRB) assay, which stains total cellular protein. A dose-dependent decrease in viability indicates cytotoxic or anti-proliferative activity.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., pancreatic, breast) in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with the adamantylpiperazine compound across a range of concentrations for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
SRB Assay:
-
Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates several times with water and allow them to air dry completely.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.[12]
-
Wash away the unbound dye with 1% acetic acid and again allow the plates to air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Read the absorbance on a plate reader at ~510 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the compound and fit to a dose-response curve to determine the EC₅₀ or GI₅₀ (concentration for 50% growth inhibition).
-
Part 3: Data Presentation and Interpretation
Summarizing binding data in a clear, tabular format is essential for comparing compounds and understanding Structure-Activity Relationships (SAR).
Table 1: Representative Binding Affinity Data for Adamantylpiperazine Derivatives
| Compound ID | R1 Group | R2 Group | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity |
| Ref-A | H | Benzyl | 0.85 | 55 | 65 |
| AdaPip-1 | H | 4-Fluorobenzyl | 0.43 | 40 | 93 |
| AdaPip-2 | H | 4-Nitrobenzyl | 0.91 | 61 | 67 |
| AdaPip-3 | 2-Methoxy | Benzyl | 5.2 | 250 | 48 |
| AdaPip-4 | H | Cyclohexylmethyl | 15.0 | 8.5 | 0.57 (σ1 selective) |
Data is hypothetical and for illustrative purposes, but reflects trends seen in literature where small modifications to the piperazine substituent can significantly alter affinity and selectivity. For example, see[20].
Interpreting the Data:
-
Affinity: Lower Ki values indicate higher binding affinity. Compounds AdaPip-1 and Ref-A show sub-nanomolar affinity for the σ1R.
-
Selectivity: The σ2/σ1 selectivity ratio indicates the preference for one subtype. A ratio >1 indicates σ1 selectivity, while a ratio <1 indicates σ2 selectivity. AdaPip-1 is the most σ1-selective compound in this series, whereas AdaPip-4 shows a preference for the σ2R.
-
SAR Insights: Comparing AdaPip-1 and AdaPip-2 to the reference compound (Ref-A) suggests that electron-withdrawing groups on the benzyl ring are well-tolerated for σ1R affinity.[20] The introduction of a methoxy group in AdaPip-3 decreases affinity for both receptors, highlighting the sensitivity of the binding pocket to steric or electronic changes.
Part 4: Mechanistic Insights and In Vivo Relevance
The in vitro data guides the selection of compounds for further mechanistic studies and in vivo testing.
Mechanism of Action: A key function of the σ1R is its role as a chaperone at the MAM, where it stabilizes the IP3 receptor (IP3R), a critical channel for ER calcium release.[11] Upon stimulation or ligand binding, σ1R can dissociate from its partner protein BiP and modulate IP3R activity, thereby influencing intracellular Ca²⁺ homeostasis and cell survival pathways.[3]
Caption: σ1R acts as a chaperone at the ER-Mitochondria interface (MAM).
In Vivo Applications: Promising adamantylpiperazine candidates are advanced into animal models relevant to their target indication.
-
Neuropsychiatric Disorders: A selective σ1R agonist might be tested in models of depression (e.g., forced swim test) or anxiety (e.g., elevated plus maze) to assess its therapeutic potential.[21]
-
Cancer: A selective and potent σ2R ligand would be evaluated in tumor xenograft models, where the compound is administered to mice bearing human tumors to measure its effect on tumor growth and survival.[10]
Conclusion
The adamantylpiperazine scaffold represents a highly adaptable and potent platform for the design of ligands targeting sigma receptors. By employing rigorous in vitro characterization protocols, such as the radioligand binding and functional assays detailed here, researchers can effectively determine the affinity, selectivity, and cellular activity of novel compounds. This systematic approach, grounded in a solid understanding of the underlying pharmacology, is essential for identifying promising candidates for the development of new therapeutics for a wide range of human diseases, from cancer to debilitating neurological disorders.
References
-
Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. ResearchGate. Available from: [Link]
-
Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. National Center for Biotechnology Information. Available from: [Link]
-
Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. Available from: [Link]
-
Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. Available from: [Link]
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Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. PubMed Central. Available from: [Link]
-
The Emerging Role of Sigma Receptors in Pain Medicine. PubMed. Available from: [Link]
-
Sigma receptors [σRs]: biology in normal and diseased states. PubMed Central. Available from: [Link]
-
Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. PubMed Central. Available from: [Link]
-
New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity. ResearchGate. Available from: [Link]
-
1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. PubMed. Available from: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available from: [Link]
-
Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. PubMed. Available from: [Link]
-
Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. PubMed Central. Available from: [Link]
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PubMed Central. Available from: [Link]
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The Pharmacology of Sigma-1 Receptors. PubMed Central. Available from: [Link]
-
Sigma receptor. Wikipedia. Available from: [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available from: [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available from: [Link]
-
Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review. Cureus. Available from: [Link]
-
Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents. PubMed. Available from: [Link]
-
Sigma-1 receptor. Wikipedia. Available from: [Link]
-
In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PubMed Central. Available from: [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed Central. Available from: [Link]
-
Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available from: [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PubMed Central. Available from: [Link]
-
Sigma Receptor Binding Assays. PubMed. Available from: [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available from: [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers. Available from: [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
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Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications. Available from: [Link]
-
Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders. PubMed Central. Available from: [Link]
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Receptor Binding Assays - Multiwell Plates. MilliporeSigma. Available from: [Link]
-
Sigma Receptors: Their Role in Disease and as Therapeutic Targets. ResearchGate. Available from: [Link]
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- 3. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Acylation of Piperazine with Adamantane Carbonyl Chloride
Welcome to the technical support center for the acylation of piperazine with adamantane carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-purity results.
The synthesis of 1-(adamantane-1-carbonyl)piperazine is a common step in the development of pharmacologically active molecules. The bulky, lipophilic adamantane cage offers unique structural properties, while the piperazine ring is a prevalent scaffold in medicinal chemistry. However, the symmetric nature of piperazine presents a significant challenge: controlling the reaction to favor the desired mono-acylated product over the di-acylated byproduct. This guide provides a comprehensive framework for navigating this and other common challenges.
Troubleshooting Guide
This section addresses the most common issues encountered during the acylation of piperazine. Each problem is presented with probable causes and actionable solutions.
Issue 1: Low Yield of the Desired Mono-Acylated Product
You've completed the reaction, but after work-up and analysis (TLC, LC-MS), the yield of 1-(adamantane-1-carbonyl)piperazine is significantly lower than expected.
-
Probable Cause 1: Hydrolysis of Adamantane Carbonyl Chloride. Adamantane carbonyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. This converts the acylating agent into the unreactive adamantane carboxylic acid.
-
Recommended Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)). Dry all glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon) before use.
-
Reagent Quality: Use a fresh bottle of adamantane carbonyl chloride or purify older stock if necessary. Its reactivity makes it prone to degradation during storage.
-
-
Probable Cause 2: Protonation of Piperazine. The reaction generates one equivalent of hydrochloric acid (HCl).[1] This acid will react with the basic piperazine, forming a piperazine hydrochloride salt.[2][3] This salt is not nucleophilic and will not participate in the acylation, effectively reducing the concentration of your nucleophile and halting the reaction.
-
Recommended Solution:
-
Probable Cause 3: Inefficient Nucleophilic Attack. The steric bulk of the adamantane group can hinder the approach of the piperazine nucleophile.[6] While this steric hindrance helps to disfavor di-acylation, it can also slow the initial desired reaction if conditions are not optimal.
-
Recommended Solution:
-
Optimize Temperature: While the reaction is often started at 0°C to control the initial exotherm, allowing it to slowly warm to room temperature and stir for several hours (2-12 h) can ensure the reaction goes to completion. Monitor progress by TLC or LC-MS.
-
Issue 2: Significant Formation of the Di-Acylated Byproduct
Your analysis shows a mixture of the desired mono-acylated product and a significant amount of 1,4-di(adamantane-1-carbonyl)piperazine.
-
Probable Cause: Uncontrolled Stoichiometry. This is the most common problem. Because the mono-acylated product still has a reactive secondary amine, it can be acylated a second time if a sufficient concentration of adamantane carbonyl chloride is present. Reactions of piperazine with electrophilic reagents are often not chemoselective and can provide mixtures of 1-substituted and 1,4-disubstituted products.[7]
-
Recommended Solution:
-
Use a Large Excess of Piperazine: The most straightforward method to favor mono-acylation is to use a large excess of piperazine (3 to 10 equivalents). This ensures that the adamantane carbonyl chloride is statistically more likely to encounter an unreacted piperazine molecule than a mono-acylated one.
-
Slow Addition of Acyl Chloride: Add the adamantane carbonyl chloride (dissolved in your anhydrous solvent) dropwise to the stirred solution of excess piperazine and base at 0°C. This maintains a low instantaneous concentration of the acylating agent, further favoring the reaction with the more abundant piperazine. An excess of piperazine can help avoid the formation of the bisamide.[8]
-
Issue 3: Difficulty in Product Purification and Isolation
The crude product is an oil that won't crystallize, and it's difficult to separate from the excess piperazine starting material during column chromatography.
-
Probable Cause 1: Physical Properties of the Product. Many piperazine derivatives are oils or low-melting solids, making crystallization challenging.[9]
-
Recommended Solution: Salt Formation. Convert the crude product mixture into a salt. Since the excess piperazine is more basic than the mono-acylated amide product, a careful work-up can separate them.
-
After the reaction, perform an aqueous work-up. Use a dilute acid wash (e.g., 1M HCl) to extract the highly basic excess piperazine into the aqueous layer.
-
The mono-acylated product, being a less basic amide, will remain in the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If the resulting oil still contains impurities, it can be purified by forming its own salt (e.g., by adding HCl in ether) to induce crystallization, followed by filtration and liberation of the free base.[9]
-
-
Probable Cause 2: Tailing on Silica Gel. The basic nitrogen atoms in both the excess piperazine and the product can interact strongly with the acidic silanol groups on standard silica gel, leading to severe tailing and poor separation during column chromatography.
-
Recommended Solution: Modified Column Chromatography.
-
Base-Treated Silica: Deactivate the silica gel by preparing the slurry with your eluent system containing 1-2% triethylamine. This neutralizes the acidic sites and significantly improves peak shape.
-
Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase for chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for maximizing mono-acylation? A1: A piperazine to adamantane carbonyl chloride ratio of 5:1 is a robust starting point. This large excess of the piperazine nucleophile statistically favors the formation of the mono-substituted product.
Q2: Which solvent and base combination is recommended? A2: Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the reactants. Triethylamine (TEA) is the recommended base as it is a strong enough acid scavenger but is non-nucleophilic and is easily removed under reduced pressure. A typical setup involves piperazine and TEA in DCM, to which the adamantane carbonyl chloride is added.
Q3: Can I use a protecting group strategy to guarantee mono-acylation? A3: Absolutely. This is a highly effective, albeit multi-step, alternative.[10] Using commercially available 1-Boc-piperazine ensures that only one nitrogen is available for acylation.[8][11] After the acylation reaction, the Boc (tert-butyloxycarbonyl) protecting group can be easily removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane to yield the desired product. This method is often cleaner and can simplify purification, though it adds two steps to the overall sequence.[11]
Q4: How does temperature control influence the reaction outcome? A4: The acylation of amines is a rapid and exothermic reaction.[4]
-
Starting at 0°C: This is crucial to control the initial rate of reaction, dissipate heat, and minimize potential side reactions.
-
Warming to Room Temperature: Allowing the reaction to warm to room temperature ensures it proceeds to completion, especially given the steric hindrance of the adamantane group.
Data Presentation
Table 1: Recommended Reaction Conditions for Mono-Acylation
| Parameter | Recommended Condition | Rationale |
| Piperazine : Acyl Chloride Ratio | 5 : 1 | Statistically favors mono-acylation over di-acylation. |
| Base (e.g., Triethylamine) | 1.1 - 1.5 equivalents (relative to acyl chloride) | Neutralizes the HCl byproduct without being nucleophilic.[1][4] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants, and easily removed. |
| Temperature | Add acyl chloride at 0°C, then warm to RT | Controls initial exotherm; ensures reaction completion. |
| Reaction Time | 2 - 12 hours | Monitor by TLC/LC-MS for consumption of the acyl chloride. |
Experimental Protocols
Protocol 1: Direct Mono-Acylation using Excess Piperazine
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous piperazine (5.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to dissolve the piperazine, followed by triethylamine (1.2 eq.).
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve adamantane-1-carbonyl chloride (1.0 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM with 1% TEA).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2x, to remove excess piperazine and triethylamine hydrochloride), water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil/solid via column chromatography on silica gel using a gradient eluent system (e.g., 0% to 10% Methanol in DCM), ensuring the eluent is treated with 1% triethylamine to prevent tailing.
Visualizations
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for the acylation of piperazine.
Experimental Workflow
Caption: Step-by-step experimental workflow for the optimized acylation reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the acylation reaction.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules. Available at: [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]
-
Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
-
acylation of amines. Mastering Chemistry Help. Available at: [Link]
-
Acylations are often carried out in the presence of a base... Brainly. Available at: [Link]
-
Reactions of acetylenic acid esters with piperazine derivatives. ResearchGate. Available at: [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Available at: [Link]
-
Chemical Properties Of Amines Acylation Basicity. BYJU'S. Available at: [Link]
- Purification of piperazine.Google Patents.
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. acylation of amines [entrancechemistry.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07870C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Di-substituted Piperazine Byproducts
Welcome to the Technical Support Center for controlled piperazine substitution. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the invaluable piperazine scaffold. While tremendously useful, the symmetric nature of piperazine presents a persistent challenge: controlling selectivity to achieve the desired mono-substituted product while preventing the formation of the di-substituted byproduct.
This resource provides in-depth, mechanistically grounded answers to common challenges, offering troubleshooting protocols and strategic advice to save you valuable time and resources.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason di-substituted piperazine byproducts form so readily?
A: The core of the issue lies in the symmetrical structure of piperazine, which possesses two secondary amine nitrogens (N1 and N4) of nearly identical basicity and nucleophilicity[1]. After the first substitution occurs to form the desired mono-substituted product, the remaining secondary amine is often still sufficiently nucleophilic to react with another equivalent of the electrophile (e.g., an alkyl halide). This second reaction leads to the undesired N,N'-di-substituted byproduct. The reaction rate of the second substitution can sometimes be competitive with the first, leading to a mixture of unreacted piperazine, mono-substituted product, and di-substituted byproduct that can be challenging to separate[1].
Q2: What are the primary factors that influence the ratio of mono- to di-substitution?
A: Several key experimental parameters dictate the selectivity of piperazine substitution:
-
Stoichiometry: The molar ratio of piperazine to the electrophile is the most critical factor. Using a large excess of piperazine statistically favors the reaction of the electrophile with an unreacted piperazine molecule over a mono-substituted one.
-
Reaction Conditions: Temperature, solvent, and concentration play significant roles. Highly dilute conditions can favor mono-substitution by reducing the frequency of collisions between the mono-substituted product and the electrophile.
-
Basicity/Nucleophilicity: The nature of the substituent added in the first step alters the electronic properties of the piperazine ring. An electron-withdrawing group will decrease the nucleophilicity of the second nitrogen, slowing down the rate of the second substitution. Conversely, an electron-donating group can accelerate it.
-
Protecting Groups: The most definitive way to ensure mono-substitution is to temporarily "block" one of the nitrogen atoms with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[2]
Q3: Which analytical techniques are best for quantifying the ratio of mono- vs. di-substituted products?
A: A combination of techniques is often employed for accurate quantification:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (LC-MS) detection is the gold standard for separating and quantifying the starting material, mono-substituted product, and di-substituted byproduct. It provides accurate area percentages that can be correlated to molar ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used for quantification (qNMR) if a suitable internal standard is used. The symmetry of the di-substituted product often results in a simpler spectrum compared to the mono-substituted product, making it easy to identify.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool used for in-process monitoring of the reaction's progress. By co-spotting with standards of the starting material and expected products, you can quickly assess the reaction profile.
Troubleshooting Guides
This section addresses specific experimental scenarios where di-substitution is a common problem and provides detailed, step-by-step protocols for mitigation.
Scenario 1: High Levels of Di-alkylation during Nucleophilic Substitution with Alkyl Halides
Problem: During the N-alkylation of piperazine with an alkyl halide (R-X), you observe a significant amount (>10%) of the 1,4-dialkylpiperazine byproduct, leading to low yields of the desired mono-alkylated product and difficult purification.
Root Cause Analysis: This is a classic case of competitive reaction rates. Once the mono-alkylated piperazine is formed, its remaining N-H group is still a potent nucleophile that can attack another molecule of the alkyl halide. Without strategic control, this second alkylation is often unavoidable.
Mitigation Strategy 1: Control by Stoichiometry and Dilution
This is the most direct approach, avoiding the need for protection/deprotection steps. The principle is to use a large excess of the piperazine nucleophile to ensure the electrophile is statistically more likely to encounter an unreacted piperazine molecule.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve a significant excess of piperazine (e.g., 5 to 10 equivalents) in a suitable solvent like acetonitrile or ethanol.
-
Dilution: Ensure the reaction is reasonably dilute (e.g., 0.1–0.2 M concentration with respect to the limiting reagent).
-
Slow Addition: Dissolve the alkyl halide (1 equivalent) in the same solvent and add it to the addition funnel. Add the alkyl halide solution dropwise to the stirring piperazine solution at room temperature over several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The goal is to consume all of the starting alkyl halide.
-
Work-up: Once the reaction is complete, the major challenge is removing the excess piperazine. This can typically be achieved by an acid-base extraction. The excess piperazine can be recovered and reused.
Mitigation Strategy 2: The Protecting Group Approach (Recommended for Highest Selectivity)
Using a mono-protected piperazine derivative, such as 1-Boc-piperazine, is the most robust method to guarantee mono-alkylation.[2] The Boc group deactivates one nitrogen, directing the reaction exclusively to the unprotected nitrogen.
Step-by-Step Protocol:
-
Reaction: Dissolve 1-Boc-piperazine (1 equivalent) and your alkyl halide (1.1 equivalents) in a solvent like acetonitrile. Add a mild base such as potassium carbonate (K₂CO₃, 2 equivalents).
-
Heating: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, filter off the base, and concentrate the filtrate. The crude product can be purified by column chromatography or crystallization.
-
Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or methanol) and add a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Isolation: Stir at room temperature until the deprotection is complete. The solvent can then be removed under reduced pressure to yield the desired mono-alkylated piperazine salt.
Scenario 2: Poor Selectivity in Reductive Amination
Problem: When reacting an aldehyde or ketone with piperazine under reductive amination conditions (e.g., using sodium triacetoxyborohydride, STAB), both the desired mono-substituted product and the di-substituted byproduct are formed.
Root Cause Analysis: Similar to direct alkylation, the mono-substituted product can react with a second molecule of the aldehyde to form an iminium ion, which is then reduced to yield the di-substituted byproduct. While reductive amination can sometimes offer better control than alkyl halide reactions, selectivity can still be an issue.[3][4]
Mitigation Strategy: Controlled Stoichiometry and pH
Step-by-Step Protocol:
-
Setup: Dissolve piperazine (at least 4-8 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]
-
pH Adjustment: Add one equivalent of acetic acid. This protonates one nitrogen of the piperazine, effectively acting as an in situ protecting group that disfavors di-substitution.
-
Aldehyde Addition: Add the aldehyde or ketone (1 equivalent) to the solution and stir for 20-30 minutes to allow for imine/enamine formation.
-
Reducing Agent: Add the reducing agent, such as sodium triacetoxyborohydride (STAB, ~1.5 equivalents), portion-wise to control any effervescence.
-
Monitoring and Work-up: Let the reaction stir at room temperature until complete. Perform an aqueous work-up, typically by quenching with a saturated sodium bicarbonate solution, and then extract the product with an organic solvent.
Scenario 3: Di-arylation in Buchwald-Hartwig Amination
Problem: During a palladium-catalyzed cross-coupling of an aryl halide with piperazine, significant amounts of the 1,4-diarylpiperazine are formed.
Root Cause Analysis: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6] However, the mono-arylated piperazine product can often compete with piperazine itself in the catalytic cycle, leading to a second coupling event. The choice of ligand and reaction conditions is critical for controlling selectivity.[7][8]
Mitigation Strategy: Ligand Selection and Controlled Addition
Step-by-Step Protocol:
-
Catalyst System: Choose a palladium catalyst system with a bulky phosphine ligand. Sterically hindered ligands can disfavor the binding and subsequent reaction of the already bulky mono-arylated piperazine to the palladium center.[9] Ligands like XPhos or RuPhos are often good starting points.
-
Setup: In a glovebox, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).
-
Reactants: Add the aryl halide (1 equivalent) and a large excess of piperazine (5-10 equivalents) dissolved in a dry, deoxygenated solvent such as toluene or dioxane.
-
Temperature Control: Heat the reaction to the optimized temperature (often 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction closely by LC-MS. Once the aryl halide is consumed, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Purify via standard methods.
Data & Visualization
Table 1: Comparison of Strategies for Mono-alkylation of Piperazine
| Strategy | Piperazine Equiv. | Electrophile Equiv. | Typical Mono-Product Yield | Typical Di-Product Level | Key Advantage | Key Disadvantage |
| Standard | 1.2 | 1.0 | 40-60% | 20-40% | Simple setup | Poor selectivity, difficult purification |
| Excess Piperazine | 8.0 | 1.0 | 75-85% | <10% | One-step reaction | Requires removal of large excess piperazine |
| Mono-Boc Protected | 1.0 | 1.1 | >95% (alkylation step) | <1% | Excellent selectivity | Requires extra protection/deprotection steps |
Diagrams
Reaction Pathway: Mono- vs. Di-substitution
Caption: Competitive reaction pathways leading to mono- and di-substituted piperazine.
Troubleshooting Workflow: Selecting a Mitigation Strategy
Caption: Decision tree for choosing a strategy to minimize di-substitution.
References
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]
-
Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
- Google Patents. (1962). Process for the N-monoalkylation of piperazine.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]
- Google Patents. (2014). Method for preparing n-alkyl-piperazines.
- Google Patents. (2003). Method for the preparation of piperazine and its derivatives.
-
ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]
-
MDPI. (2023). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]
-
ResearchGate. (2019). Intramolecular reductive amination for the preparation of piperazines. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? Available at: [Link]
-
Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]
-
Angewandte Chemie. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
MDPI. (2020). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]
-
ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Available at: [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
Sources
- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
Technical Support Center: Managing Off-Target Effects of 1-(1-Adamantylcarbonyl)piperazine Derivatives
Introduction
Welcome to the technical support guide for researchers working with 1-(1-Adamantylcarbonyl)piperazine and its derivatives. This class of compounds holds significant therapeutic promise in areas such as oncology and neuropharmacology.[1][2] However, the unique structural motifs—the bulky, lipophilic adamantane cage and the versatile piperazine ring—can also lead to unintended molecular interactions, known as off-target effects.[3][4] These effects can complicate data interpretation, produce misleading results, and introduce potential toxicities.[5]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to help you anticipate, identify, and manage common off-target liabilities associated with this chemical scaffold, ensuring the integrity and success of your experiments.
Section 1: Understanding the Adamantyl-Piperazine Scaffold and Off-Target Propensity
Q1: Why is the 1-(1-Adamantylcarbonyl)piperazine scaffold prone to off-target effects?
Answer: The propensity for off-target effects stems from the distinct physicochemical properties of its two core components:
-
The Adamantane Moiety: This is a bulky, rigid, and highly lipophilic hydrocarbon cage.[6] Its lipophilicity can drive non-specific binding to hydrophobic pockets in various proteins and can influence interactions with biological membranes.[7] This property is often leveraged to improve compound penetration through membranes but can also lead to promiscuous binding.[8]
-
The Piperazine Ring: The piperazine ring is a common "privileged scaffold" in medicinal chemistry, meaning it can bind to a wide range of biological targets.[9] Its two nitrogen atoms can act as hydrogen bond acceptors and, depending on their substitution and the physiological pH, can be protonated, leading to electrostatic interactions with acidic residues in protein binding sites.[10] This flexibility allows it to fit into diverse receptor, enzyme, and ion channel cavities.[4][10]
The combination of a large, lipophilic group with a versatile, often basic, binding element creates a molecule that can interact with a broader range of targets than intended.
Section 2: Troubleshooting Unexpected Cellular Phenotypes
This section addresses common experimental problems where the observed cellular response does not align with the known function of the intended target.
Q2: My compound is showing unexpected cytotoxicity in my cell line, even at concentrations where it should be selective for its primary target. What are the likely off-target culprits?
Answer: Unexpected cytotoxicity is a frequent indicator of off-target activity. For the adamantyl-piperazine scaffold, two primary areas of concern are ion channels and kinases.
Hypothesis A: hERG Channel Inhibition
The piperazine motif, especially when containing a basic nitrogen, is a well-known pharmacophore for the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[11] Inhibition of hERG can lead to cardiotoxicity (long QT syndrome) in vivo and can cause general cytotoxicity in vitro, although the latter is cell-line dependent.
-
Causality: The positively charged nitrogen of the piperazine ring can interact with key aromatic residues (e.g., Tyr652, Phe656) in the hERG channel pore, leading to a blockade.[12] High lipophilicity from the adamantane group can further enhance this interaction.
Hypothesis B: Off-Target Kinase Inhibition
Many small molecule inhibitors promiscuously target multiple kinases, as the ATP-binding pocket is conserved across the kinome.[13][14] Piperazine-containing compounds are frequently found in kinase inhibitor drugs.[10] Unintended inhibition of essential kinases involved in cell survival, proliferation (e.g., CDKs), or signaling (e.g., PI3K, AKT) can lead to potent cytotoxic effects.[15]
Caption: Workflow for deconvoluting unexpected cytotoxicity.
-
hERG Liability Assessment:
-
Action: Screen your compound in a functional hERG assay. The gold standard is manual or automated patch-clamp electrophysiology, which directly measures potassium current through the channel. Binding assays can be used as a primary, less expensive screen.
-
Interpretation: If the IC50 for hERG inhibition is within 10-30 fold of your on-target IC50 or cellular EC50, it is a significant liability and could explain the cytotoxicity.
-
-
Kinase Selectivity Profiling:
-
Action: Submit your compound for screening against a broad panel of kinases (e.g., the 95-kinase panel suggested by AbbVie or commercial services like Promega's Kinase Selectivity Profiling Systems).[13][16] Run the screen at a fixed concentration (e.g., 1 µM or 10 µM) to identify potential hits.
-
Interpretation: Any kinases showing >80% inhibition should be followed up with full IC50 determination. If you find potent inhibition of a kinase known to be essential for your cell line's survival, this is a likely cause of the observed toxicity.
-
Section 3: Distinguishing On-Target vs. Off-Target Phenotypes
Even if a compound isn't overtly toxic, an observed phenotype may still result from an off-target interaction. This section provides strategies to validate that your experimental observations are due to the intended mechanism of action.
Q3: I'm observing the expected cellular phenotype, but how can I be certain it's not an artifact of an off-target effect?
Answer: This is a critical question in drug development. The goal is to establish a clear link between target engagement, downstream pathway modulation, and the final cellular outcome. Several orthogonal approaches are required for robust validation.
First, you must prove that your compound physically binds to its intended target within the complex environment of the cell at the concentrations used in your phenotype assays.
-
Recommended Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is a powerful method to assess target engagement in intact cells or tissue lysates.[17] The binding of a ligand (your compound) typically stabilizes its target protein, leading to an increase in the protein's melting temperature (Tagg).[18]
-
Workflow:
-
Treatment: Treat intact cells with your compound across a range of concentrations (and a vehicle control).
-
Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (where the target remains if stabilized) from the aggregated, denatured proteins via centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other specific protein detection methods.
-
Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve in the presence of your compound confirms target engagement.[19][20] You can also perform an isothermal dose-response experiment at a fixed temperature to determine a cellular EC50 for binding.[21]
-
-
Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Target deconvolution aims to identify all proteins that a compound interacts with in an unbiased manner.[22] This is essential for discovering previously unknown off-targets.
-
Common Approaches:
-
Affinity Chromatography-Mass Spectrometry: Immobilize your compound on a solid support (e.g., beads), incubate with cell lysate, and identify bound proteins via mass spectrometry.
-
Genetic Approaches (CRISPR/Cas9 Screening): Perform a genome-wide CRISPR screen to identify genes that, when knocked out, confer resistance or sensitivity to your compound.[23] This can reveal both the primary target and critical off-targets.
-
Synthesize and test analogs of your lead compound.
-
Principle: A close analog that is inactive against your primary target in a biochemical assay should also be inactive in your cellular phenotype assay.
-
Action:
-
Design and synthesize a "negative control" compound (e.g., by removing a key binding group or altering stereochemistry).
-
Confirm its lack of activity on the purified target protein.
-
Test this inactive analog in your cellular assay.
-
-
Interpretation: If the negative control compound fails to produce the cellular phenotype, it strengthens the link between on-target activity and the observed effect. If it does produce the phenotype, this is strong evidence of an off-target mechanism.
Section 4: Summary of Potential Off-Target Liabilities & Mitigation Strategies
The table below summarizes common issues and provides actionable insights for medicinal chemists and biologists.
| Potential Off-Target Class | Responsible Moiety | Common Phenotype | Primary Validation Assay | Mitigation Strategy (Medicinal Chemistry) |
| Kinases | Piperazine, Adamantane | Cytotoxicity, Cell Cycle Arrest, Pathway Modulation | Kinase Selectivity Panel (e.g., 95-kinase screen)[13] | Modify piperazine substitutions to disrupt ATP-pocket interactions; reduce lipophilicity. |
| hERG K+ Channel | Basic Piperazine | Cardiotoxicity, Cytotoxicity | Patch-Clamp Electrophysiology[12] | Reduce basicity of the piperazine nitrogen (e.g., add electron-withdrawing groups) or replace with a non-basic isostere like morpholine.[11] |
| GPCRs / Transporters | Piperazine | Neurological effects, altered cell signaling | Receptor binding/functional assays (e.g., radioligand binding) | Alter N-substituents on the piperazine ring to improve selectivity; use stereochemistry to differentiate receptor subtypes. |
| Sigma (σ) Receptors | Adamantyl, Piperazine | Neurological effects, anti-proliferative activity[24] | Sigma receptor binding assays (σ1 and σ2) | Modify the distance and orientation between the adamantane and piperazine groups. |
References
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Wessjohann, L. A., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3799–3837. Available at: [Link]
-
Papanastasiou, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 28(14), 5565. Available at: [Link]
-
Gomha, S. M., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 14(1), e202500366. Available at: [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Shah, F., & Wagh, S. (2015). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ACS Medicinal Chemistry Letters, 6(10), 1045–1049. Available at: [Link]
-
Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular Pharmacology, 150, 107468. Available at: [Link]
-
Jarzab, A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171–190. Available at: [Link]
-
Lee, S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 83–90. Available at: [Link]
-
Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2603. Available at: [Link]
-
Negami, T., et al. (2014). New Insights into Ion Channels: Predicting hERG-Drug Interactions. Journal of Chemical Information and Modeling, 54(1), 281–293. Available at: [Link]
-
Liu, Y., et al. (2022). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 5(4), 237–248. Available at: [Link]
-
Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry, 95, 246–253. Available at: [Link]
-
Singh, S., et al. (2020). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Mini-Reviews in Medicinal Chemistry, 20(17), 1784–1809. Available at: [Link]
-
Szymańska, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2028. Available at: [Link]
-
Njomen, E., & Chan, J. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1391–1401. Available at: [Link]
-
Denton, A., & Ulicna, K. (2024). Lab 4 - Target Deconvolution Explanation. YouTube. Retrieved from [Link]
-
Sharma, R., et al. (2017). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. Mini Reviews in Medicinal Chemistry, 17(15), 1465-1490. Available at: [Link]
-
JETIR. (2022). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]
-
Von Itzstein, M. (2021). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Medicinal Chemistry, 64(1), 1-2. Available at: [Link]
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Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]
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Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. Available at: [Link]
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Molina, D. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2829–2839. Available at: [Link]
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ResearchGate. (2013). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]
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Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Retrieved from [Link]
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Molina, D. M., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]
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Desyatkin, V. G., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(21), 15886. Available at: [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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Bhowmick, M., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(31), 10671–10693. Available at: [Link]
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Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Available at: [Link]
-
Stankovic, S., et al. (2023). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 28(22), 7623. Available at: [Link]
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Hahn, F., & Nekrasov, M. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 20(15), 3744. Available at: [Link]
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da Silva, G. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589–602. Available at: [Link]
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Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77, CH24075. Available at: [Link]
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Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]
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Molina, D. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. Available at: [Link]
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Dai, L., et al. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research, 18(10), 3647–3654. Available at: [Link]
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Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687–2696. Available at: [Link]
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Takeda, K. (2012). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 152(6), 497–499. Available at: [Link]
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Technical Support Center: Stability of 1-(1-Adamantylcarbonyl)piperazine
Welcome to the technical support center for 1-(1-Adamantylcarbonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Leveraging fundamental principles of organic chemistry and data from related structures, this document offers insights into the stability of 1-(1-Adamantylcarbonyl)piperazine in various solvent systems.
Introduction to the Stability of 1-(1-Adamantylcarbonyl)piperazine
1-(1-Adamantylcarbonyl)piperazine is a molecule that combines the rigid, lipophilic adamantane cage with a piperazine ring via a robust amide linkage. The stability of this compound is paramount for its handling, storage, and application in experimental settings. Understanding its potential degradation pathways is crucial for obtaining reliable and reproducible results. The primary points of potential degradation are the amide bond and the piperazine ring, with the adamantyl group being notably stable.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for 1-(1-Adamantylcarbonyl)piperazine?
A1: The most probable degradation pathway under many experimental conditions is the hydrolysis of the amide bond.[1][2][3] This reaction can be catalyzed by both acids and bases, particularly at elevated temperatures, and would result in the formation of 1-adamantanecarboxylic acid and piperazine.
Q2: How stable is the adamantane moiety?
A2: The adamantane core is exceptionally stable due to its strain-free, diamondoid structure.[4] It is resistant to many chemical transformations, although it can be oxidized under harsh conditions, for instance, with concentrated sulfuric acid.[4] For most standard experimental conditions, the adamantane group can be considered inert.
Q3: What are the potential degradation pathways for the piperazine ring?
A3: The piperazine ring is susceptible to thermal and oxidative degradation.[5][6] Thermal degradation can lead to ring-opening reactions.[7][8] Oxidative conditions can also lead to the formation of various degradation products, including piperazinone.[6]
Q4: How does the solvent choice impact the stability of 1-(1-Adamantylcarbonyl)piperazine?
A4: The choice of solvent is critical. Protic solvents, especially water, in the presence of acid or base, can facilitate amide hydrolysis. Aprotic solvents are generally better for preserving the integrity of the amide bond. However, even in non-aqueous solvents, degradation can occur over time, especially if reactive species are present.[9]
Q5: What are the recommended storage conditions for 1-(1-Adamantylcarbonyl)piperazine?
A5: To ensure long-term stability, 1-(1-Adamantylcarbonyl)piperazine should be stored as a solid in a cool, dry, and dark place. If in solution, it is best dissolved in a high-purity, dry aprotic solvent and stored at low temperatures (e.g., -20°C). Solutions in protic or aqueous solvents should be freshly prepared and used promptly.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Loss of compound in acidic aqueous solution (e.g., during an acidic extraction or in a formulation with a low pH). | Acid-catalyzed hydrolysis of the amide bond. [1][3] The amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. | - Minimize exposure time to acidic conditions.- Perform experiments at lower temperatures.- If possible, use a buffered system to maintain a less acidic pH.- For extractions, use a rapid liquid-liquid extraction protocol and immediately neutralize the organic phase. |
| Degradation observed in basic aqueous solution (e.g., during a basic extraction or in a high pH formulation). | Base-catalyzed hydrolysis of the amide bond. Hydroxide ions directly attack the carbonyl carbon, leading to the cleavage of the amide bond.[2] | - Keep the duration of exposure to basic conditions as short as possible.- Work at reduced temperatures to slow down the hydrolysis rate.- Use the mildest base necessary for the experimental procedure.- Promptly neutralize the solution after the required step is completed. |
| Unexpected peaks appear in the chromatogram after prolonged storage in solution. | Oxidative degradation of the piperazine ring or slow hydrolysis of the amide bond. The piperazine moiety can be susceptible to oxidation, especially in the presence of air or trace metal ions.[6] | - Prepare solutions fresh whenever possible.- If solutions must be stored, degas the solvent and store under an inert atmosphere (e.g., nitrogen or argon).- Store solutions at low temperatures (-20°C or -80°C) and protect from light.- Use high-purity solvents to minimize contaminants that could catalyze degradation. |
| Inconsistent results in biological assays. | Degradation in the assay medium. Biological media are typically aqueous and buffered at physiological pH, which can lead to slow hydrolysis over the course of a long incubation period. The compound may also be metabolized by enzymes if cells or cellular components are present. | - Assess the stability of the compound in the assay medium over the time course of the experiment.- Include control wells to monitor for non-enzymatic degradation.- Minimize incubation times where feasible.- Consider formulating the compound with stabilizing excipients if appropriate for the assay. |
Predicted Stability Profile in Different Solvents
The following table provides a qualitative prediction of the stability of 1-(1-Adamantylcarbonyl)piperazine in various solvent systems based on general chemical principles.
| Solvent Type | Predicted Stability | Primary Degradation Pathway | Potential Degradation Products |
| Aqueous Acid (e.g., 0.1 M HCl) | Low to Moderate | Acid-catalyzed hydrolysis | 1-Adamantanecarboxylic acid, Piperazine dihydrochloride |
| Aqueous Base (e.g., 0.1 M NaOH) | Low to Moderate | Base-catalyzed hydrolysis | Sodium 1-adamantanecarboxylate, Piperazine |
| Neutral Aqueous Buffer (pH 7.4) | Moderate | Slow hydrolysis | 1-Adamantanecarboxylic acid, Piperazine |
| Protic Organic Solvents (e.g., Methanol, Ethanol) | Moderate to High | Solvolysis (slower than hydrolysis) | 1-Adamantanecarboxylic acid methyl/ethyl ester, Piperazine |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | High | Minimal degradation | Unlikely to degrade under normal conditions |
| Aprotic Nonpolar Solvents (e.g., Hexane, Toluene) | High | Minimal degradation | Unlikely to degrade under normal conditions |
Note: Stability is dependent on temperature, light exposure, and the presence of other reactive species.
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study to assess the hydrolytic stability of 1-(1-Adamantylcarbonyl)piperazine. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 1-(1-Adamantylcarbonyl)piperazine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 0.1 M hydrochloric acid.
-
Gently mix the solution.
-
Place the vial in a water bath at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute with mobile phase for analysis.
3. Base Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 0.1 M sodium hydroxide.
-
Gently mix the solution.
-
Place the vial in a water bath at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute with mobile phase for analysis.
4. Neutral Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of purified water.
-
Gently mix the solution.
-
Place the vial in a water bath at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw an aliquot and dilute with mobile phase for analysis.
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the degradation products.
Visualizing Degradation Pathways
Predicted Amide Hydrolysis Pathway
The diagram below illustrates the most likely degradation pathway for 1-(1-Adamantylcarbonyl)piperazine, which is the hydrolysis of the amide bond to yield 1-adamantanecarboxylic acid and piperazine.
Caption: Predicted amide hydrolysis of 1-(1-Adamantylcarbonyl)piperazine.
Experimental Workflow for a Stability Study
The following diagram outlines a typical workflow for assessing the stability of a compound like 1-(1-Adamantylcarbonyl)piperazine.
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- 2. savemyexams.com [savemyexams.com]
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- 11. biomedres.us [biomedres.us]
Technical Support Center: Scaling Up the Synthesis of 1-(1-Adamantylcarbonyl)piperazine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the process of scaling up the synthesis of 1-(1-Adamantylcarbonyl)piperazine for preclinical evaluation. We provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions that arise during the transition from bench-scale to multi-gram or kilogram-scale production.
Section 1: Synthesis Overview & Core Protocol
The synthesis of 1-(1-Adamantylcarbonyl)piperazine is fundamentally an amide bond formation reaction between the highly nucleophilic secondary amine of piperazine and the electrophilic acyl chloride, adamantane-1-carbonyl chloride. While straightforward at the milligram scale, scaling this process introduces challenges related to reaction control, byproduct formation, and product isolation.
The primary reaction is as follows:
Adamantane-1-carbonyl chloride + Piperazine → 1-(1-Adamantylcarbonyl)piperazine + Piperazine Hydrochloride
A significant challenge is the potential for di-acylation, where a second molecule of adamantane-1-carbonyl chloride reacts with the remaining N-H group of the desired product to form the symmetrical 1,4-bis(1-adamantylcarbonyl)piperazine byproduct. The strategies outlined below are designed to minimize this and other potential issues.
General Synthetic Workflow
The workflow is designed to maximize yield and purity while ensuring scalability and operational safety.
Caption: Scalable workflow for 1-(1-Adamantylcarbonyl)piperazine synthesis.
Scalable Laboratory Protocol (100g Scale)
This protocol utilizes an excess of piperazine to act as both the nucleophile and the acid scavenger, which is a cost-effective and efficient strategy for large-scale synthesis.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |
| Adamantane-1-carbonyl chloride | 198.69 | 100.0 g | 0.503 | 1.0 |
| Anhydrous Piperazine | 86.14 | 216.8 g | 2.516 | 5.0 |
| Dichloromethane (DCM) | - | 1.5 L | - | - |
| 1M Hydrochloric Acid (HCl) | - | ~1.0 L | - | - |
| 2M Sodium Hydroxide (NaOH) | - | ~0.5 L | - | - |
| Brine (Saturated NaCl) | - | 500 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 100 g | - | - |
| Heptane | - | 500 mL | - | - |
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Piperazine Solution: Charge the reactor with anhydrous piperazine (216.8 g, 5.0 eq) and dichloromethane (1.0 L). Begin stirring and cool the resulting slurry to 0-5 °C using a circulating chiller. The use of anhydrous piperazine is critical to prevent hydrolysis of the acyl chloride.[1]
-
Acyl Chloride Addition: Dissolve adamantane-1-carbonyl chloride (100.0 g, 1.0 eq) in dichloromethane (500 mL) and charge this solution to the dropping funnel. Add the acyl chloride solution dropwise to the piperazine slurry over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality: This slow, controlled addition is crucial for managing the exothermic reaction and minimizing the formation of the di-acylated byproduct. A localized excess of the acyl chloride would favor the second acylation.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's completion by TLC or LC-MS, checking for the disappearance of the adamantane-1-carbonyl chloride.
-
Aqueous Work-up (Piperazine Removal): Cool the mixture to 10-15 °C. Add 1M HCl (1.0 L) slowly. Stir for 15 minutes, then stop stirring and separate the layers. The excess piperazine will be protonated and extracted into the aqueous layer.
-
Aqueous Work-up (Neutralization): Wash the organic layer sequentially with 2M NaOH (500 mL) and then brine (500 mL). This removes any residual piperazine hydrochloride and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude solid or thick oil.
-
Purification: Add heptane (500 mL) to the crude product and stir vigorously or sonicate. The desired product should precipitate as a white solid, while more non-polar impurities remain in the heptane. Filter the solid, wash with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.
-
Insight: Recrystallization from a suitable solvent like ethanol/water or acetonitrile can also be effective for achieving high purity.[2]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: My yield is consistently low. What are the most common causes when scaling up?
Low yield is a frequent issue during scale-up. A systematic approach is needed to diagnose the root cause.
Caption: Troubleshooting decision tree for low yield.
Key areas to investigate:
-
Quality of Adamantane-1-carbonyl Chloride: This reagent is susceptible to hydrolysis, forming adamantane-1-carboxylic acid which is unreactive under these conditions. Always use a fresh bottle or verify the purity of the starting material.[3][4]
-
Inefficient Mixing: As the reaction volume increases, ensuring homogeneity becomes critical. A thick slurry can form, leading to poor mass transfer. Use a powerful overhead stirrer, not a magnetic stir bar.
-
Product Loss During Work-up: The product has a basic nitrogen atom and can be protonated and lost to the aqueous layer if the pH is too acidic during extraction. Ensure the final washes are neutral or slightly basic before separating the organic layer.
Q2: How do I choose the right solvent for a multi-kilogram scale synthesis?
Solvent selection at scale involves a balance of performance, safety, cost, and environmental impact.
| Solvent | Pros | Cons | Recommendation |
| Dichloromethane (DCM) | Excellent solubility for reagents. Low boiling point (easy removal). | Environmental and health concerns. | Good for initial scale-up due to reliability, but consider alternatives for green manufacturing. |
| Tetrahydrofuran (THF) | Good solvent for both reagents. | Can form peroxides. Higher boiling point than DCM. | A viable alternative to DCM. Always use inhibitor-free THF for reactions. |
| Acetonitrile (ACN) | Good solubility profile. Often used in similar amide couplings.[5] | Higher cost. More difficult to remove completely. | Excellent choice for purity and reaction control, often leading to direct product crystallization. |
| Toluene | Good for azeotropic water removal (if needed). Lower cost. | Higher boiling point requires more energy for removal. Lower solubility of piperazine. | Less ideal for this specific reaction due to piperazine solubility but can be used. |
Expert Insight: For preclinical campaigns, process robustness is key. While DCM is a common starting point, developing the process in Acetonitrile can offer advantages in the final purification step, as the product may crystallize directly from the reaction mixture upon cooling, simplifying isolation.[5]
Q3: What are the critical safety precautions for handling these reagents at scale?
Scaling up amplifies all safety risks. A thorough risk assessment is mandatory.
-
Adamantane-1-carbonyl Chloride:
-
Piperazine (Anhydrous):
-
Reaction Exotherm:
-
Hazard: The acylation is exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure.
-
Mitigation: Use a jacketed reactor with a reliable cooling system. Ensure slow, controlled addition of the acyl chloride. Have a quench plan (e.g., a pre-chilled solvent) ready in case of a cooling failure.
-
Section 3: Advanced Troubleshooting
| Problem | Observation | Probable Cause(s) | Recommended Solution(s) |
| Product Oiling Out | The product does not solidify after solvent removal or during trituration. | Residual Solvent: Trapped DCM or other high-boiling solvents. Impurity Presence: The di-acylated byproduct or other impurities can act as an oiling agent. | 1. Co-evaporation: Add a solvent like toluene and re-concentrate to azeotropically remove residual solvents. 2. Purity Check: Analyze the crude material by ¹H NMR or LC-MS to quantify impurities. 3. Alternative Purification: Consider column chromatography (if scale allows) or recrystallization from a different solvent system (e.g., ethanol/water). |
| Formation of Insoluble Clumps | During the addition of the acyl chloride, large, hard clumps form that impede stirring. | Poor Mass Transfer: The piperazine hydrochloride byproduct is precipitating and agglomerating. High Concentration: The reaction is too concentrated for the solids to remain a mobile slurry. | 1. Increase Solvent Volume: Add more solvent to create a more dilute, mobile slurry. 2. Improve Agitation: Use a stirrer with a high-torque motor and an appropriately designed impeller (e.g., anchor or pitched-blade turbine). 3. Reverse Addition: Consider adding the piperazine solution to the acyl chloride solution (use with caution and with a tertiary amine base like triethylamine present). |
| Inconsistent Purity Batch-to-Batch | The purity of the final product varies significantly between different scale-up runs. | Process Control Variability: Inconsistent temperature control, addition rates, or work-up pH. Starting Material Quality: Variation in the purity of piperazine or acyl chloride lots. | 1. Standardize Operating Procedures (SOPs): Create and strictly follow a detailed batch record. 2. Implement In-Process Controls (IPCs): Monitor critical parameters like temperature and pH in real-time. 3. Qualify Suppliers: Test and approve each new batch of critical starting materials before use. |
References
- European Patent Office. (n.d.). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. Google Patents.
- U.S. Patent Office. (n.d.). US2919275A - Purification of piperazine. Google Patents.
-
Petruzzella, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]
-
Kavala, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved from [Link]
-
(n.d.). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of N-{2-[4-(2-pyrimidyl)-1-piperazine}adamantine-1-formide.
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- 4. 1-アダマンタンカルボニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Strategies to Reduce the Cytotoxicity of Adamantane-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane-based compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during your experiments, with a focus on mitigating the cytotoxicity often associated with these unique molecules. The adamantane scaffold, with its rigid, lipophilic, and three-dimensional structure, offers a privileged platform in medicinal chemistry.[1][2] However, these same properties can contribute to off-target effects and cellular toxicity.[3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and optimize your research.
Section 1: Troubleshooting Guides
This section addresses specific experimental issues you might encounter when working with adamantane-based compounds. Each guide offers a step-by-step approach to diagnosing and resolving the problem, grounded in established scientific principles.
My adamantane-based compound shows high cytotoxicity in preliminary in vitro screens. How can I determine if this is a true positive or an artifact?
High cytotoxicity in initial screens can be misleading. It's crucial to differentiate between genuine biological activity and experimental artifacts. The lipophilic nature of the adamantane cage can lead to non-specific interactions and compound precipitation at high concentrations, skewing results.[1][2][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Detailed Protocol: Assessing Compound Solubility and Assay Interference
-
Visual Inspection under a Microscope:
-
Rationale: The simplest first step is to visually inspect the wells of your cell culture plate after adding the compound. The lipophilic nature of adamantane can cause compounds to precipitate out of aqueous media, especially at higher concentrations.
-
Procedure:
-
Prepare your standard cytotoxicity assay plates.
-
After adding your adamantane compound at various concentrations, and before the end of the incubation period, examine the wells under an inverted microscope.
-
Look for any signs of compound precipitation, such as crystals, amorphous aggregates, or an oily film.
-
Compare with vehicle control wells to ensure the observed phenomena are compound-specific.
-
-
-
Quantitative Solubility Assessment (Nephelometry):
-
Rationale: If visual inspection is inconclusive, a quantitative method like nephelometry can determine the exact concentration at which your compound begins to aggregate or precipitate in your assay medium.
-
Procedure:
-
Prepare a serial dilution of your adamantane compound in the same culture medium used for your cytotoxicity assay.
-
Use a nephelometer to measure the light scattering of each concentration.
-
A sharp increase in scattered light indicates the formation of insoluble particles. This point is your kinetic solubility limit.
-
Concentrations at or above this limit in your cytotoxicity assay are likely to produce artifacts.
-
-
-
Assay Interference Check:
-
Rationale: Some adamantane derivatives can directly interfere with the reagents used in common cytotoxicity assays (e.g., MTT, MTS, LDH).
-
Procedure:
-
Run your cytotoxicity assay in a cell-free system.
-
Prepare a plate with your assay medium and the same concentrations of your adamantane compound used in the cell-based assay.
-
Add the assay reagent (e.g., MTT) and incubate for the standard duration.
-
Measure the signal (e.g., absorbance). Any significant signal in the absence of cells indicates direct interference with the assay chemistry.
-
-
My lead adamantane compound has confirmed cytotoxicity. What structural modifications can I make to reduce it while preserving activity?
Reducing cytotoxicity often involves a careful balance of modifying the compound's physicochemical properties without disrupting its interaction with the intended biological target. Key strategies focus on altering lipophilicity and introducing biocompatible moieties.
Strategies for Structural Modification:
| Strategy | Rationale | Potential Advantages | Potential Disadvantages |
| Introduction of Polar Groups | Decrease overall lipophilicity, potentially reducing off-target membrane interactions and improving aqueous solubility. | Improved solubility, reduced non-specific toxicity. | May decrease cell permeability and target engagement. |
| PEGylation | Attachment of polyethylene glycol (PEG) chains to increase hydrophilicity and steric bulk. | Significantly reduces cytotoxicity, improves pharmacokinetic profile. | Can reduce binding affinity to the target. |
| Prodrug Approach | Masking a cytotoxic functional group with a labile moiety that is cleaved at the target site. | Enhances tumor-specific release and reduces systemic toxicity.[1] | Requires specific enzymes or conditions at the target for activation. |
| Hybridization with Biocompatible Molecules | Conjugating the adamantane moiety to molecules with known low toxicity profiles (e.g., amino acids, sugars). | Can improve targeting and reduce off-target effects. | May significantly alter the pharmacological properties of the parent compound. |
Experimental Workflow for Structure-Activity Relationship (SAR) Studies:
Caption: Workflow for SAR studies to reduce cytotoxicity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind the cytotoxicity of adamantane-based compounds?
A1: The cytotoxicity of adamantane derivatives is often multifactorial and context-dependent. However, some common mechanisms include:
-
Membrane Disruption: The high lipophilicity of the adamantane cage can lead to its insertion into cell membranes, disrupting their integrity and function.[1][4] This can lead to increased membrane permeability and subsequent cell death.
-
Mitochondrial Dysfunction: Some adamantane compounds have been shown to accumulate in mitochondria, leading to the disruption of the electron transport chain, a decrease in ATP production, and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.
-
Inhibition of Essential Enzymes: The rigid structure of adamantane can allow it to fit into the active sites of various enzymes, leading to their inhibition.[5] While this can be the basis of their therapeutic effect, off-target enzyme inhibition can lead to cytotoxicity.
-
Induction of Apoptosis: Many cytotoxic adamantane compounds exert their effects by activating intrinsic or extrinsic apoptotic pathways.[1]
Q2: How can I use drug delivery systems to mitigate the cytotoxicity of my adamantane compound?
A2: Encapsulating adamantane-based drugs in nanocarriers is a highly effective strategy to reduce systemic toxicity and improve therapeutic index.[1]
-
Liposomes: The lipophilic adamantane moiety can be stably incorporated into the lipid bilayer of liposomes.[6] This formulation can shield the drug from premature degradation and interaction with healthy tissues, while allowing for passive targeting to tumors through the enhanced permeability and retention (EPR) effect. Adamantane conjugation can also increase the stability and circulation time of liposomes.[1]
-
Dendrimers: Adamantane can serve as a core for the synthesis of dendrimers.[6] These highly branched macromolecules can encapsulate hydrophobic drugs and be functionalized with targeting ligands to direct the drug to specific cells or tissues, thereby minimizing off-target cytotoxicity.[6]
-
Cyclodextrins: Adamantane's hydrophobicity allows it to form strong inclusion complexes with cyclodextrins. This can significantly improve the aqueous solubility and bioavailability of adamantane-based drugs, potentially reducing the concentration needed for efficacy and thus lowering cytotoxicity.[1]
Q3: Are there any computational tools that can predict the cytotoxicity of my adamantane derivatives before synthesis?
A3: Yes, computational approaches are increasingly used to predict the toxicological properties of new chemical entities, including adamantane derivatives.
-
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity or toxicity. By training these models on datasets of known adamantane derivatives with their corresponding cytotoxicity data, it is possible to predict the toxicity of new, unsynthesized analogs.
-
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be used to predict the binding of your adamantane compound to known off-target proteins that are associated with toxicity.[1] By identifying potential undesirable interactions early in the design process, you can prioritize the synthesis of compounds with a lower predicted risk of off-target effects.
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction Software: Several commercial and academic software packages are available that can predict a range of ADMET properties, including cytotoxicity, based on the chemical structure of a compound. These tools can provide valuable insights for prioritizing which compounds to synthesize and test experimentally.[1]
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Validation & Comparative
The Adamantane Advantage: A Comparative Guide to Metabolic Stability in Drug Design
Abstract
In the landscape of modern medicinal chemistry, the adamantane moiety has emerged as a powerful tool for enhancing the pharmacokinetic profiles of drug candidates. Its unique, rigid, and lipophilic cage-like structure offers a steric shield, significantly improving metabolic stability. This guide provides an in-depth comparative analysis of the metabolic stability of several adamantane-containing drugs, including the antiviral agents amantadine and rimantadine, the anti-Alzheimer's drug memantine, and the dipeptidyl peptidase-4 (DPP-4) inhibitors saxagliptin and vildagliptin. We will delve into the mechanistic principles behind the adamantane advantage, present comparative in vitro metabolic stability data, and provide detailed, field-proven protocols for assessing metabolic stability in your own research.
Introduction: The Challenge of Metabolic Instability
A significant hurdle in drug development is overcoming rapid metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[1] Rapid metabolism can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites, ultimately leading to the failure of promising drug candidates. Medicinal chemists employ various strategies to mitigate metabolic instability, and the incorporation of an adamantane scaffold has proven to be a particularly effective approach.[2][3]
The adamantane group, a tricyclic hydrocarbon, enhances metabolic stability through its bulky and rigid structure, which sterically hinders the access of metabolizing enzymes to susceptible sites on the drug molecule.[4] This "metabolic shield" can significantly prolong the half-life of a drug, leading to improved pharmacokinetic properties and a more favorable dosing regimen.
The Mechanism of Adamantane-Mediated Metabolic Stability
The enhanced metabolic stability conferred by the adamantane moiety is primarily attributed to:
-
Steric Hindrance: The bulky, three-dimensional structure of adamantane physically blocks the active site of metabolizing enzymes, such as CYPs, preventing them from accessing and oxidizing nearby functional groups.[4] This steric shielding is particularly effective at protecting otherwise labile positions on a drug molecule.
-
Lack of Readily Oxidizable Moieties: The adamantane cage itself is composed of strong, non-activated C-H bonds, making it inherently resistant to oxidative metabolism.[5] While hydroxylation of the adamantane ring can occur, it is generally a slower process compared to the metabolism of more reactive functional groups.[5]
The following Graphviz diagram illustrates the concept of steric shielding by the adamantane moiety within the active site of a CYP enzyme.
Caption: Steric hindrance of adamantane in a CYP active site.
Comparative Analysis of Metabolic Stability
To illustrate the practical implications of incorporating an adamantane moiety, we will now compare the metabolic stability of several well-known adamantane-containing drugs.
Antiviral Agents: Amantadine and Rimantadine
Amantadine and its derivative, rimantadine, are classic examples of adamantane's utility in drug design.
-
Amantadine: This drug is primarily cleared from the body unchanged through renal excretion, indicating high metabolic stability.[6] Its adamantane cage protects the amino group from extensive metabolism.
-
Rimantadine: While also metabolically stable, rimantadine undergoes more metabolism than amantadine, with hydroxylation of the adamantane ring being a notable pathway.[6] However, a significant portion of the dose is still excreted unchanged. The plasma elimination half-life of rimantadine is significantly longer than that of amantadine (36.5 ± 15 hours vs. 16.7 ± 7.7 hours), which can be partially attributed to its metabolic profile.[6]
Anti-Alzheimer's Agent: Memantine
Memantine, an NMDA receptor antagonist, exhibits exceptional metabolic stability. The majority of the drug is excreted unchanged in the urine, with minimal metabolism by the hepatic CYP450 system.[7] This high stability contributes to its predictable pharmacokinetic profile and long half-life of about 60-80 hours.[7]
DPP-4 Inhibitors: Saxagliptin and Vildagliptin
The gliptins are a class of oral anti-diabetic drugs, and the inclusion of an adamantane moiety in saxagliptin and vildagliptin influences their metabolic fate.
-
Saxagliptin: This drug is metabolized by CYP3A4/5 to an active metabolite, 5-hydroxy saxagliptin. The adamantane group in saxagliptin is hydroxylated, but the parent drug and its active metabolite still exhibit sufficient stability for once-daily dosing.
-
Vildagliptin: Vildagliptin's primary metabolic pathway is hydrolysis, which is not mediated by CYP enzymes. This inherent resistance to CYP-mediated metabolism, partially due to the adamantane-like moiety, contributes to its low potential for drug-drug interactions.
Quantitative Comparison of In Vitro Metabolic Stability
The following table summarizes available in vitro metabolic stability data for a selection of adamantane-containing drugs in human liver microsomes (HLM). It is important to note that direct comparative studies under identical experimental conditions are limited, and these values are compiled from various sources.
| Drug | In Vitro Half-Life (t1/2, min) in HLM | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Primary Metabolic Pathway(s) |
| Amantadine | > 120 (Estimated to be very high) | < 8.6 (Low) | Primarily renal excretion, minimal metabolism |
| Rimantadine | Moderately Stable (t1/2 > 30 min) | Low to Moderate | Hydroxylation of the adamantane ring |
| Memantine | > 120 (Estimated to be very high) | < 8.6 (Low) | Primarily renal excretion, minimal metabolism |
| Saxagliptin | 28.8 | 48.1 | CYP3A4/5-mediated hydroxylation |
| Vildagliptin | Stable to CYP-mediated metabolism | Low (CYP-mediated) | Primarily hydrolysis (non-CYP) |
| Adapalene | Stable | Low | Primarily excreted unchanged |
| Tromantadine | Moderately Stable | Low to Moderate | N-dealkylation, hydroxylation |
Note: The data in this table is compiled from multiple sources and should be used for comparative purposes with caution. Experimental conditions can vary between studies.[4][8][9]
Experimental Protocols for Assessing Metabolic Stability
To empower researchers to evaluate the metabolic stability of their own adamantane-containing compounds, we provide detailed protocols for two standard in vitro assays.
Liver Microsomal Stability Assay
This assay is a high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[10]
Workflow Diagram:
Caption: Liver microsomal stability assay workflow.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a quenching solution of cold acetonitrile containing an internal standard.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Add the test compound to the mixture (final concentration, e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold acetonitrile solution with the internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL) .[11]
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes and transporters present in intact liver cells.[10]
Workflow Diagram:
Caption: Hepatocyte stability assay workflow.
Step-by-Step Protocol:
-
Hepatocyte Plating:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated plates and allow them to attach for several hours in a humidified incubator at 37°C and 5% CO2.
-
-
Incubation:
-
Prepare a dosing solution of the test compound in incubation medium (e.g., Williams' E medium with supplements).
-
Remove the plating medium from the attached hepatocytes and add the dosing solution (final compound concentration, e.g., 1 µM).
-
Incubate the plates at 37°C in a humidified incubator.
-
-
Time Points and Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), collect an aliquot of the incubation medium.
-
To collect intracellular compound, lyse the cells at the end of the incubation period with a suitable lysis buffer.
-
-
Sample Processing and Analysis:
-
Process the collected medium and cell lysate samples by protein precipitation with cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the disappearance of the parent compound over time in both the medium and the cell lysate.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal stability assay, adjusting the CLint calculation for the number of hepatocytes per well: CLint (µL/min/10^6 cells) = (0.693 / t1/2) / (cell density in 10^6 cells/mL) .[12]
-
Conclusion
The incorporation of an adamantane moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates. Its unique structural properties provide a robust shield against enzymatic degradation, leading to improved pharmacokinetic profiles. This guide has provided a comparative overview of the metabolic stability of several adamantane-containing drugs, highlighting the "adamantane advantage." The detailed experimental protocols provided herein will enable researchers to effectively assess the metabolic stability of their novel compounds, facilitating the design of more robust and efficacious therapeutics.
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Ji, L., et al. (2017). Effects of vildagliptin versus saxagliptin on daily acute glucose fluctuations in Chinese patients with T2DM inadequately controlled with a combination of metformin and sulfonylurea. Postgraduate Medicine, 129(4), 430–436. [Link]
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A Head-to-Head Comparison of Adamantyl-Based Scaffolds in Drug Design: A Guide for Medicinal Chemists
Introduction: The Adamantane Advantage in Medicinal Chemistry
First isolated from crude oil in 1933, adamantane (tricyclo[3.3.1.1³,⁷]decane) has transitioned from a chemical curiosity to a cornerstone scaffold in modern drug design.[1][2] Its unique structure—a rigid, perfectly symmetrical, and strain-free cage of carbon atoms—imparts a combination of desirable physicochemical properties that medicinal chemists leverage to overcome pharmacokinetic and pharmacodynamic challenges.[3][4] This guide provides a head-to-head comparison of different adamantyl-based scaffolds, offering field-proven insights and experimental data to inform rational drug design and scaffold selection for researchers, scientists, and drug development professionals.
The utility of the adamantane moiety stems from several key attributes:
-
Optimal Lipophilicity: The adamantyl group is a bulky, highly lipophilic substituent.[4] Its incorporation can significantly increase the lipophilicity of a parent molecule, which can be crucial for enhancing membrane permeability and improving passage across the blood-brain barrier (BBB).[2][5] For instance, adding an adamantyl group can increase the calculated partition coefficient (cLogP) by approximately 3.1 log units.[2]
-
Metabolic Stability: The rigid, saturated hydrocarbon framework of adamantane is exceptionally resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[2] When positioned strategically, it can sterically shield adjacent functional groups from metabolic attack, thereby increasing a drug's plasma half-life and bioavailability.[2][6]
-
Three-Dimensionality: In an era where drug discovery is actively trying to "escape flatland," the well-defined, three-dimensional (3D) structure of adamantane provides an ideal scaffold.[2] It allows for the precise spatial orientation of pharmacophoric groups, enabling a more effective exploration of the binding pockets of biological targets.[2] This contrasts with the conformational flexibility of many acyclic and aromatic systems.
Core Scaffold Analysis: A Head-to-Head Comparison
The adamantane cage can be incorporated into a molecule in several ways, most commonly via its tertiary (bridgehead) C1 position or its secondary C2 position. This choice of attachment point, along with further derivatization, defines the scaffold and profoundly impacts the resulting compound's properties.
The 1-Adamantyl Scaffold: The Bulky Hydrophobic Anchor
The 1-adamantyl group is the most prevalent adamantane-based scaffold in medicinal chemistry. Attachment occurs at one of the four equivalent methine (CH) bridgehead positions.
-
Structural & Physicochemical Impact: This scaffold presents a broad, symmetric, and sterically demanding hydrophobic surface. Its primary role is often to act as a "hydrophobic anchor," fitting into and occupying large, non-polar pockets within a target protein. This interaction can significantly enhance binding affinity.
-
Pharmacokinetic Profile: Its high lipophilicity is a double-edged sword. While it can improve membrane permeability, it can also lead to poor aqueous solubility, high plasma protein binding, and potential off-target toxicities if not properly balanced with hydrophilic functionalities. Its inherent resistance to metabolism is a key advantage, often leading to longer in-vivo half-lives.[6]
-
Key Drug Examples:
-
Amantadine and Rimantadine: These first-generation antiviral drugs feature a primary amine on the 1-adamantyl cage.[7] The adamantyl group interacts with the M2 proton channel of the influenza A virus, physically blocking the channel and preventing viral replication.[4]
-
Memantine: Used in the treatment of Alzheimer's disease, memantine is an uncompetitive NMDA receptor antagonist.[7][8] The 1-adamantyl moiety helps to position the amine group within the receptor's ion channel, blocking excessive calcium influx, while its low affinity and rapid kinetics minimize side effects.[8][9]
-
The 2-Adamantyl Scaffold: The Asymmetric Alternative
Attachment at one of the six equivalent methylene (CH₂) positions creates the 2-adamantyl scaffold. This isomer is less common but offers distinct stereochemical advantages.
-
Structural & Physicochemical Impact: Unlike the C₃-symmetric 1-adamantyl group, the 2-adamantyl scaffold is chiral and presents a more elongated, less bulky hydrophobic surface. This distinct shape and stereochemistry can lead to different and sometimes more specific interactions within a binding site compared to its 1-substituted counterpart.
-
Pharmacokinetic Profile: The fundamental properties of high lipophilicity and metabolic stability are retained. However, the different shape can influence interactions with metabolizing enzymes and transporters, potentially leading to a different pharmacokinetic profile than a 1-adamantyl analogue.
-
Comparative Case Study: In the development of antivirals related to rimantadine, a compound known as "2-rimantadine" (with the aminoethyl group at the C2 position) was found to be 3.7 times more potent than rimantadine itself.[1] Conversely, "2-amantadine" was significantly less potent than amantadine, demonstrating that the optimal substitution pattern is highly target-dependent.[1]
dot
Caption: Structural and property differences between 1-adamantyl and 2-adamantyl scaffolds.
Adamantyl-Heterocycle Scaffolds
This class involves the fusion or direct attachment of the adamantane cage to a heterocyclic ring system. This strategy aims to combine the favorable properties of the adamantyl group with the diverse chemical and biological activities of heterocycles.
-
Structural & Physicochemical Impact: This approach creates novel, rigid, 3D structures that can explore chemical space inaccessible to simpler scaffolds. The heterocycle can introduce hydrogen bond donors/acceptors, modulate pKa, and improve solubility, helping to balance the high lipophilicity of the adamantane core.
-
Pharmacokinetic Profile: The introduction of heteroatoms provides potential sites for metabolism, which can be a disadvantage if rapid clearance is not desired. However, this can also be used to fine-tune the metabolic profile and avoid the generation of reactive metabolites. Solubility is often improved compared to purely hydrocarbon derivatives.
-
Key Drug Examples:
-
Vildagliptin and Saxagliptin: These are dipeptidyl peptidase-4 (DPP-4) inhibitors used for type 2 diabetes.[3][10] In Saxagliptin, a 3-hydroxy-1-adamantyl group is attached to a glycinonitrile scaffold.[6] The adamantyl group provides a strong hydrophobic interaction with a sub-pocket of the DPP-4 enzyme, contributing significantly to its high potency and long duration of action.[1][6]
-
Quantitative Data Summary
The following table summarizes the key properties and considerations for each scaffold type, providing a quick reference for drug design projects.
| Scaffold Type | Key Structural Feature | Typical cLogP Contribution | Metabolic Stability | Key Advantage | Primary Consideration |
| 1-Adamantyl | Symmetric, bulky, tertiary attachment | High (~3.1)[2] | Very High[2] | Potent hydrophobic anchoring, metabolic shield | Poor aqueous solubility, potential for high plasma protein binding |
| 2-Adamantyl | Asymmetric, elongated, secondary attachment | High | Very High | Unique stereochemical presentation for specific binding | Activity is highly target-dependent versus 1-isomer[1] |
| Adamantyl-Heterocycle | Fused or attached to a heterocycle | Variable (modulated by heterocycle) | Moderate to High | Improved solubility, added H-bonding capability | Potential new metabolic soft spots on the heterocycle |
Experimental Evaluation Protocols
To objectively compare candidates derived from these scaffolds, a standardized set of in-vitro assays is essential. The following protocols represent a robust, self-validating system for early-stage characterization.
Protocol 1: Determining Lipophilicity (LogD₇.₄)
Causality: Lipophilicity, measured as the distribution coefficient at physiological pH (LogD₇.₄), is a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) properties.[5] It influences solubility, permeability, and off-target effects. The shake-flask method, while traditional, remains a gold standard for its direct measurement.[11]
Step-by-Step Methodology:
-
Preparation: Prepare a buffer solution at pH 7.4 (e.g., PBS) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the pH 7.4 buffer. This prevents volume changes during the experiment.
-
Standard Curve: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a standard curve by diluting the stock solution in the aqueous phase and analyzing via HPLC-UV to establish a concentration-response relationship.
-
Partitioning: Add a known amount of the test compound to a vial containing equal volumes (e.g., 1 mL each) of the pre-saturated n-octanol and buffer.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample the aqueous layer and determine the compound concentration using the pre-established HPLC-UV standard curve.
-
Calculation: The concentration in the n-octanol phase is determined by mass balance (Initial conc. - Final aqueous conc.). LogD₇.₄ is calculated as: Log₁₀([Compound]octanol / [Compound]aqueous).
-
Validation (Trustworthiness): Run a control compound with a known LogD₇.₄ (e.g., propranolol) in parallel to validate the experimental setup.
Protocol 2: In Vitro Metabolic Stability Assay
Causality: This assay predicts in vivo hepatic clearance by measuring the rate at which a compound is metabolized by liver enzymes, primarily CYPs.[12][13] Liver microsomes are subcellular fractions rich in these enzymes and are a cost-effective model for initial screening.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (cofactor required for CYP activity).
-
-
Incubation Mixture: In a 96-well plate, add the buffer, HLM (e.g., to a final concentration of 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). The 0-minute time point serves as the 100% control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.
-
Validation (Trustworthiness): Include positive controls (compounds with known high and low clearance, e.g., verapamil and warfarin) and a negative control (incubation without NADPH) to ensure the enzyme system is active and the compound is not degrading non-enzymatically.
dot
Caption: Workflow for the in-vitro microsomal metabolic stability assay.
Conclusion and Future Perspectives
The selection of an adamantyl-based scaffold is a strategic decision that profoundly influences the entire drug discovery cascade. The classic 1-adamantyl group remains the workhorse for introducing robust metabolic stability and a powerful hydrophobic anchor. The less-utilized 2-adamantyl scaffold offers a nuanced, asymmetric alternative that can unlock superior potency in specific cases. Finally, adamantyl-heterocycle hybrids provide a sophisticated strategy for balancing lipophilicity with other critical drug-like properties such as solubility and target-specific interactions.
The future of adamantane in medicinal chemistry will likely involve its use in more complex, multi-functional scaffolds and as a key component in targeted drug delivery systems, such as antibody-drug conjugates, where its unique properties can be precisely deployed.[15] By understanding the distinct characteristics of each scaffold and validating design choices with rigorous experimental data, researchers can more effectively harness the power of the "lipophilic bullet" to develop safer and more effective medicines.[1]
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Gerzon, K., et al. (1963). The Adamantyl Group in Medicinal Agents. I. Hypoglycemic N-Arylsulfonyl-N'-adamantylureas. Journal of Medicinal Chemistry, 6(6), 760-763. [Link]
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Parsons, C. G., Danysz, W., & Quack, G. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist--a review of preclinical data. Neuropharmacology, 38(6), 735-767. [Link]
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Blanpied, T. A., et al. (1997). Trapping channel block of NMDA-activated responses by amantadine and memantine. The Journal of neurophysiology, 77(1), 309–323. [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
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A Practical Guide to Confirming Target Engagement of 1-(1-Adamantylcarbonyl)piperazine Derivatives in Live Cells
This guide provides an in-depth comparison of cellular assay methodologies for confirming the target engagement of 1-(1-Adamantylcarbonyl)piperazine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to this critical step in drug discovery.
The unique physicochemical properties of adamantane-containing compounds—specifically their high lipophilicity and rigid cage-like structure—present distinct challenges and opportunities in assay development.[1][2][3] The adamantane moiety can improve pharmacokinetic parameters and facilitate precise positioning within a target's binding pocket, but it also necessitates rigorous confirmation that the compound engages its intended target within the complex milieu of a living cell.[1][2][3][4] This guide will focus on two orthogonal, yet complementary, cornerstone techniques: the Cellular Thermal Shift Assay (CETSA) for direct evidence of binding and Reporter Gene Assays for quantifying functional consequences.
Chapter 1: The Foundational Principle: Why Cellular Target Engagement Matters
In early-stage drug discovery, establishing that a molecule binds to its purified protein target is a critical first step. However, this is only part of the story. True pharmacological validation requires demonstrating that the chemical probe interacts with its intended target in a living system—a parameter known as target engagement.[5] Factors like cell permeability, efflux pump activity, and intracellular metabolism can create a significant disparity between a compound's biochemical potency and its actual effect in a cellular context. For adamantylpiperazine derivatives, whose lipophilicity aids membrane passage but may also lead to non-specific interactions, direct confirmation of target binding in cells is non-negotiable.[1]
This guide will dissect two powerful methods to answer the pivotal question: "Is my compound engaging its target in the relevant cellular environment?"
Chapter 2: The Direct Approach: Measuring Target Stabilization with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess target engagement in intact cells or cell lysates.[6] The foundational principle is that the binding of a ligand, such as a 1-(1-Adamantylcarbonyl)piperazine derivative, to its target protein confers thermal stability.[7] When heated, this stabilized protein-ligand complex will denature and aggregate at a higher temperature than the unbound protein. This change in thermal stability serves as a direct proxy for target engagement.[7]
Causality Behind the Choice: CETSA is an ideal first-line assay because it is label-free, requiring no modification to the compound or the target protein, thus preserving their native interaction.[7] It provides unequivocal evidence of direct physical binding within the cell.
Experimental Workflow: CETSA
The overall workflow is a multi-step process designed to isolate and quantify the soluble, non-denatured fraction of the target protein after a heat challenge.
Caption: CETSA workflow for assessing target stabilization.
Detailed Protocol: Western Blot-Based CETSA
This protocol is designed to generate a "melting curve" or isothermal dose-response (ITDR) curve to validate target engagement.
-
Cell Preparation & Treatment:
-
Culture cells to ~80% confluency. Ensure consistent cell density across all conditions to maintain a self-validating system.
-
Harvest and resuspend cells in a complete medium or appropriate buffer.
-
Aliquot cells into PCR tubes. Treat with a range of concentrations of the 1-(1-Adamantylcarbonyl)piperazine derivative or a vehicle control (e.g., DMSO).
-
Scientist's Note: Incubate for a sufficient time (e.g., 1-2 hours at 37°C) to allow for cell penetration and target binding. This time may need optimization.
-
-
Heating & Lysis:
-
Place the PCR tubes in a thermal cycler. For a melting curve, heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). For ITDR, heat all samples at a single, optimized temperature.[8]
-
Immediately cool the samples to 4°C.
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a warm water bath). This method avoids detergents that could interfere with protein interactions.
-
Scientist's Note: The heating step is the most critical parameter. A narrow, precise temperature gradient is key to identifying the melting point (Tm).
-
-
Separation & Detection:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize the total protein concentration across all samples using a BCA or Bradford assay. This is a critical self-validation step to ensure equal loading.
-
Analyze the amount of the specific target protein in each sample by Western Blot using a validated antibody.
-
Data Presentation & Interpretation
A successful CETSA experiment will demonstrate a rightward shift in the melting curve in the presence of the compound, indicating stabilization.
Table 1: Hypothetical CETSA Data for Derivative XYZ-1 Targeting Protein Kinase A
| Temperature (°C) | Vehicle (DMSO) Soluble Protein (% of 37°C) | 10 µM XYZ-1 Soluble Protein (% of 37°C) |
| 37 | 100% | 100% |
| 46 | 95% | 98% |
| 49 | 81% | 92% |
| 52 | 52% (Tm) | 85% |
| 55 | 24% | 68% |
| 58 | 10% | 49% (Tm) |
| 61 | 5% | 21% |
This data illustrates a thermal shift (ΔTm) of approximately 6°C, providing strong evidence of target engagement.
Chapter 3: The Functional Approach: Reporter Gene Assays
While CETSA confirms direct binding, a Reporter Gene Assay (RGA) measures the functional consequence of that binding.[9] This is particularly useful if the target is part of a signaling pathway that culminates in a change in gene transcription.[9][10] A reporter system is engineered where the transcriptional activation of a specific pathway drives the expression of an easily measurable protein, such as luciferase or Green Fluorescent Protein (GFP).[11]
Causality Behind the Choice: For 1-(1-Adamantylcarbonyl)piperazine derivatives, which may be designed as agonists or antagonists of receptors like GPCRs or nuclear receptors, an RGA provides critical proof-of-concept.[12][13] It directly links target engagement to the intended biological output (or lack thereof), making it a powerful tool for lead optimization and screening.[9]
Signaling Pathway & Assay Design
Let's hypothesize our adamantylpiperazine derivative is designed to antagonize a Gq-coupled GPCR. Engagement of the receptor by an agonist normally activates the NFAT (Nuclear Factor of Activated T-cells) pathway. Our antagonist should block this.
Caption: Hypothetical pathway for a GPCR antagonist reporter assay.
Detailed Protocol: Luciferase-Based Antagonist Assay
-
Cell Line Preparation:
-
Use a commercially available cell line or engineer one to stably express:
-
The GPCR target of interest.
-
A luciferase reporter construct driven by an NFAT-responsive promoter.
-
-
Scientist's Note: Proper cell line validation is paramount. Confirm target expression and ensure a low basal luciferase signal and a robust signal window upon agonist stimulation.
-
-
Assay Execution:
-
Plate the reporter cells in a white, opaque 96- or 384-well plate suitable for luminescence readings.
-
Pre-incubate the cells with various concentrations of the 1-(1-Adamantylcarbonyl)piperazine derivative or vehicle control.
-
Add a fixed concentration of a known agonist for the GPCR target. This concentration should be at its EC80 (the concentration that gives 80% of the maximal response) to ensure a competitive environment.
-
Scientist's Note: Including a "no agonist" control validates that the compound isn't acting as an agonist itself. An "agonist only" control defines the top of the assay window.
-
-
Signal Detection:
-
Incubate for a period sufficient for transcription and translation of the luciferase enzyme (typically 4-6 hours).
-
Add a luciferase substrate reagent (e.g., containing luciferin).
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the level of pathway activation.
-
Data Presentation & Interpretation
The data should yield a dose-dependent inhibition of the agonist-induced signal, from which an IC50 value can be calculated.
Table 2: Hypothetical Reporter Assay Data for Derivative XYZ-1
| XYZ-1 Conc. (nM) | Agonist | Luminescence (RLU) | % Inhibition |
| 0 | No | 1,500 | N/A |
| 0 | Yes | 150,000 | 0% |
| 1 | Yes | 145,000 | 3.4% |
| 10 | Yes | 110,000 | 27.0% |
| 50 | Yes | 76,000 | 50.0% (IC50) |
| 100 | Yes | 40,000 | 74.3% |
| 1000 | Yes | 5,000 | 98.0% |
This data shows a clear dose-dependent inhibition of the signaling pathway, confirming functional target engagement with an IC50 of 50 nM.
Chapter 4: Head-to-Head Comparison: Choosing the Right Tool
Both CETSA and Reporter Gene Assays provide invaluable, but different, information. The choice of assay depends on the specific question being asked at a particular stage of drug discovery.
Table 3: Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Reporter Gene Assay (RGA) |
| Principle | Ligand-induced protein thermal stabilization.[6][7] | Measures transcriptional activity downstream of a signaling pathway.[9][14] |
| Type of Information | Direct Binding: Confirms physical interaction with the target. | Functional Activity: Confirms modulation of a biological pathway. |
| Universality | High. Applicable to most soluble proteins without known function. | Moderate. Requires a target linked to a transcriptional pathway. |
| Compound Requirements | Label-free. | Label-free. |
| Reagent Requirements | Validated antibody for the target (WB) or specialized kits (HT). | Engineered reporter cell line, luciferase substrate. |
| Development Time | Moderate (antibody validation, temperature optimization). | High (cell line development) to Low (if using a commercial line). |
| Throughput | Low (WB) to High (AlphaLISA, SplitLuc).[15][16] | High (plate-based luminescence/fluorescence).[9] |
| Best Use for Adamantylpiperazines | Initial hit validation; confirming direct binding; ruling out artifacts. | Lead optimization; SAR studies; confirming mechanism of action (agonist/antagonist). |
Conclusion and Future Perspectives
Confirming target engagement in a cellular setting is a cornerstone of modern drug discovery, providing the confidence needed to advance a compound through the development pipeline. For novel scaffolds like 1-(1-Adamantylcarbonyl)piperazine derivatives, a multi-pronged approach is essential for building a robust data package.
We recommend a tiered strategy:
-
Utilize CETSA first to gain unequivocal, label-free evidence of direct physical interaction between your derivative and its intended target in an intact cellular environment.
-
Subsequently, employ a well-validated Reporter Gene Assay to confirm that this binding event translates into the desired functional outcome—be it agonism, antagonism, or modulation of a specific signaling cascade.
By integrating these orthogonal approaches, researchers can effectively de-risk their programs, understand the structure-activity relationship in a more biologically relevant context, and make more informed decisions. Further characterization can involve proteome-wide techniques like Thermal Proteome Profiling (TPP) to proactively identify potential off-targets, a particularly salient point for lipophilic molecules.[17][18] This rigorous, evidence-based strategy ensures that the unique properties of the adamantane scaffold are leveraged to their full therapeutic potential.
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Wun, J. H. T., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. Available at: [Link]
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Akocak, S., et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
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Kumar, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
